molecular formula C5H5BrN2O2 B11898160 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid

2-(5-Bromo-1H-pyrazol-3-yl)acetic acid

Cat. No.: B11898160
M. Wt: 205.01 g/mol
InChI Key: GQTCPLPPGHEHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C5H5BrN2O2 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrN2O2

Molecular Weight

205.01 g/mol

IUPAC Name

2-(3-bromo-1H-pyrazol-5-yl)acetic acid

InChI

InChI=1S/C5H5BrN2O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)

InChI Key

GQTCPLPPGHEHRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1Br)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

5-Bromo-1H-Pyrazole-3-Acetic Acid: Technical Profile & Synthesis Guide

[1]

Part 1: Executive Summary & Chemical Identity[1]

5-Bromo-1H-pyrazole-3-acetic acid is a specialized heterocyclic building block used primarily in the development of kinase inhibitors and anti-inflammatory agents.[1] Unlike its widely available analog, 5-bromo-1H-pyrazole-3-carboxylic acid, the acetic acid derivative is typically a non-catalog custom synthesis target .[1]

This guide provides the critical data required to synthesize, source precursors for, and utilize this scaffold in medicinal chemistry campaigns.

Chemical Identity Table[1]
PropertyData
Compound Name 5-Bromo-1H-pyrazole-3-acetic acid
Synonyms 2-(5-bromo-1H-pyrazol-3-yl)acetic acid; 3-bromo-5-carboxymethylpyrazole
CAS Number Not Assignable to a Commodity Catalog Item (See Note below)
Molecular Formula C

H

BrN

O

Molecular Weight 205.01 g/mol
Predicted pKa ~3.8 (Carboxylic acid), ~11.5 (Pyrazole NH)
Closest Commercial Analog 5-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 1328893-16-8)

Critical Note on CAS & Availability: While "5-bromo-1H-pyrazole-3-acetic acid" appears in patent literature as a substructure, it does not currently have a widely recognized CAS number for the free acid in public chemical catalogs.[1] Researchers must typically synthesize it from the commercially available 5-bromo-1H-pyrazole-3-carboxylic acid (CAS 1328893-16-8) or 1H-pyrazole-3-acetic acid (CAS 29279-88-7) .[1]

Part 2: Sourcing & Supplier Availability

Direct sourcing of the specific acetic acid derivative is limited to custom synthesis providers. However, the precursors required to synthesize it are readily available from major global suppliers.

Precursor 1: 5-Bromo-1H-pyrazole-3-carboxylic acid (CAS 1328893-16-8)[1]
  • Role: Starting material for Arndt-Eistert homologation.

  • Typical Purity: 95-98%[1]

  • Suppliers:

    • Enamine: Catalog Item (Lead time: 2-3 weeks)

    • Combi-Blocks: Catalog Item (Stock available in US/EU)

    • Sigma-Aldrich: Available via third-party aggregation.[1]

    • BePharm: Stock available.

Precursor 2: 1H-Pyrazole-3-acetic acid (CAS 29279-88-7)[1]
  • Role: Starting material for direct bromination (requires careful regiocontrol).[1]

  • Suppliers:

    • Chem-Impex International: Catalog Item.[1][2]

    • Matrix Scientific: Catalog Item.

Part 3: Synthetic Pathways[1][3]

Since the target is not a commodity chemical, in-house synthesis is the standard approach. Two primary routes are recommended based on the availability of precursors and required scale.

Route A: Arndt-Eistert Homologation (Recommended)

This route is preferred for its reliability and the commercial availability of the starting carboxylic acid.[1] It extends the carbon chain by one methylene unit.

Protocol Overview:

  • Activation: Convert 5-bromo-1H-pyrazole-3-carboxylic acid to the acid chloride using thionyl chloride (

    
    ) or oxalyl chloride. Note: Protect the pyrazole NH (e.g., with THP or SEM) if solubility or side reactions are issues.
    
  • Diazoketone Formation: React the acid chloride with diazomethane (

    
    ) or trimethylsilyldiazomethane (
    
    
    ) to form the
    
    
    -diazoketone.[1]
  • Wolff Rearrangement: Treat with silver benzoate (

    
    ) and water/alcohol to generate the homologated acid or ester.[1]
    
  • Hydrolysis: If an ester is formed, hydrolyze with LiOH to yield the final acetic acid.

Route B: Direct Bromination of Pyrazole-3-Acetic Acid

This route is shorter but suffers from regioselectivity issues (C4 vs. C5 bromination).[1]

Protocol Overview:

  • Starting Material: 1H-pyrazole-3-acetic acid.[1][3][4][5]

  • Bromination: Treat with N-bromosuccinimide (NBS) in DMF or acetonitrile.[1]

    • Challenge: Electrophilic substitution prefers the C4 position.

    • Solution: Use excess NBS and heat to drive thermodynamic equilibration, or block C4 if possible (difficult). Route A is generally superior for high purity.

SynthesisRoutesStart15-Bromo-1H-pyrazole-3-carboxylic acid(CAS 1328893-16-8)Step1Acid Chloride Formation(SOCl2)Start1->Step1Step2Diazoketone Formation(TMSCHN2)Step1->Step2Step3Wolff Rearrangement(AgBz, H2O)Step2->Step3Target5-Bromo-1H-pyrazole-3-acetic acidStep3->TargetRoute A (High Fidelity)Start21H-Pyrazole-3-acetic acid(CAS 29279-88-7)StepB1Bromination (NBS)(Risk of C4-Br isomer)Start2->StepB1StepB1->TargetRoute B (Low Selectivity)

Figure 1: Synthetic pathways for 5-bromo-1H-pyrazole-3-acetic acid. Route A is the preferred method for medicinal chemistry applications due to higher regiochemical fidelity.

Part 4: Medicinal Chemistry Applications[1][2][6][7][8]

The 5-bromo-1H-pyrazole-3-acetic acid scaffold is a "privileged structure" in drug discovery, particularly for designing ATP-competitive kinase inhibitors.[1]

Kinase Inhibition (p38 MAPK & CDK)

The pyrazole nitrogen pair (


1
  • Solubility enhancement: Ionizable group at physiological pH.

  • Protein surface interaction: Reaching into the solvent-exposed regions of the binding pocket.[1]

Fragment-Based Drug Design (FBDD)

The bromine atom at C5 is a versatile synthetic handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), allowing rapid library expansion.

Key SAR (Structure-Activity Relationship) Points:

  • C5-Bromine: Replaceable with aryl/heteroaryl groups to target the hydrophobic back pocket.[1]

  • N1-Nitrogen: Often substituted with aryl groups to control the tautomeric state and improve potency.[1]

  • C3-Acetic Acid: Can be converted to amides, esters, or bioisosteres (e.g., tetrazoles) to tune pharmacokinetics.

SARCore5-Bromo-1H-pyrazole-3-acetic acidScaffoldBrC5-Bromine Handle(Suzuki/Sonogashira Coupling)Core->BrNHN1-Nitrogen(Hinge Binding / N-Arylation)Core->NHAcidC3-Acetic Acid Tail(Solubility / Amide Coupling)Core->AcidApp1p38 MAPK InhibitorsBr->App1NH->App1App2Anti-inflammatory AgentsAcid->App2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the modularity of the scaffold for drug development.[1]

Part 5: Safety & Handling

As a brominated organic acid, standard laboratory safety protocols apply.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or discoloration.

  • Handling: Use in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21218106, 5-bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link][1]

  • Mokhtar, H. et al. (1991). Synthesis of substituted pyrazolyl benzenesulfonamides. Pakistan Journal of Scientific and Industrial Research, 34(9). (Cited in patent literature for substructure validation).[1]

  • Google Patents. Patent USRE44048E1: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide for the treatment of inflammation.[1] Retrieved from

  • Aggarwal, R. et al. (2006).Synthetic approaches to pyrazoles. In Comprehensive Heterocyclic Chemistry III. Elsevier. (General reference for pyrazole synthesis methodologies).

The Pyrazole-3-Acetic Acid Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous approved therapeutic agents.[1] Among its many derivatives, the pyrazole-3-acetic acid framework stands out as a particularly versatile and powerful building block. Its unique combination of a metabolically stable heterocyclic core and a readily functionalizable carboxylic acid side chain provides a strategic entry point for developing novel therapeutics across a wide range of disease areas. This guide delves into the synthesis, key applications, and structure-activity relationships of pyrazole-3-acetic acid derivatives, offering field-proven insights for drug discovery and development professionals.

The Core Scaffold: Physicochemical Properties and Synthetic Versatility

The pyrazole-3-acetic acid moiety offers a compelling set of features for medicinal chemists. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is generally stable to metabolic degradation, a crucial attribute for drug candidates.[1]

The acetic acid group at the 3-position is the key to its utility as a building block. This functional group:

  • Provides a Handle for Derivatization: The carboxylic acid can be readily converted into a wide array of functional groups, including esters, amides, and hydrazides, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[2]

  • Acts as a Pharmacophore: The acidic proton and carbonyl oxygen can participate in crucial hydrogen bonding interactions with biological targets, often mimicking the carboxylic acid of endogenous ligands.

  • Influences Physicochemical Properties: The group impacts the overall acidity (pKa), solubility, and lipophilicity of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).

Foundational Synthetic Strategies: The Knorr Synthesis

The most common and robust method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[3][4] To generate the pyrazole-3-acetic acid scaffold, a β-keto ester with an additional ester group, such as diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate), is an ideal starting material.

The causality of this reaction is elegant in its simplicity. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the dicarbonyl compound, leading to a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the stable aromatic pyrazole ring.[5] Using glacial acetic acid as a solvent often serves a dual purpose, acting as both the reaction medium and a necessary acid catalyst to facilitate the condensation and dehydration steps.[4]

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Hydrazine (R1-NH-NH2) Condensation Condensation & Cyclization Hydrazine->Condensation + Dicarbonyl 1,3-Dicarbonyl Precursor (e.g., Diethyl 3-oxopentanedioate) Dicarbonyl->Condensation Dehydration Dehydration Condensation->Dehydration Hydrazone Intermediate PyrazoleEster Ethyl 2-(1H-Pyrazol-3-yl)acetate (Core Intermediate) Dehydration->PyrazoleEster Aromatization FinalProduct Pyrazole-3-Acetic Acid PyrazoleEster->FinalProduct Saponification (Hydrolysis)

Figure 1: General workflow for the synthesis of Pyrazole-3-Acetic Acid.

Applications in Medicinal Chemistry: The Building Block in Action

The true value of the pyrazole-3-acetic acid scaffold is demonstrated by its successful application in the design of bioactive molecules targeting a variety of enzymes and receptors.

Case Study 1: Anti-inflammatory Agents & COX Inhibition

A primary application of pyrazole derivatives is in the development of anti-inflammatory drugs, most notably selective cyclooxygenase-2 (COX-2) inhibitors.[6][7] The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to their inhibition of COX enzymes, which blocks the production of inflammatory prostaglandins.[8] The pyrazole-3-acetic acid scaffold is particularly well-suited for this target class. The acetic acid moiety can form critical interactions within the COX active site, often hydrogen bonding with key residues like Arginine 120, mimicking the binding of the natural substrate, arachidonic acid.

While the marketed drug Celecoxib contains a pyrazole core, its selectivity is driven by a sulfonamide group.[6] However, numerous research programs have successfully developed potent COX-2 inhibitors by placing aryl groups at the 1 and 5 positions of the pyrazole-3-acetic acid core and converting the acid to various amides and esters. These modifications allow for fine-tuning of selectivity and potency.[9]

Case Study 2: Anticancer Agents & Kinase Inhibition

The pyrazole scaffold is a prominent feature in many approved kinase inhibitors used in oncology.[1] The acetic acid handle can be elaborated into more complex amide-linked structures designed to interact with the hinge region of the ATP-binding pocket of various kinases. For instance, a series of pyrazole derivatives bearing an acetamide bond were designed and synthesized as potential inhibitors of the BRAF V600E mutant kinase, which is implicated in several cancers.[10] Bioassays revealed that several of these compounds exhibited impressive antiproliferative activity against human tumor cell lines, with the lead compound showing an IC50 value of 0.10 µM against the target enzyme.[10]

Case Study 3: Antimicrobial and Antiviral Agents

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[11][12] The synthesis of pyrazole-3-carboxylic acid derivatives (a closely related scaffold) has yielded compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] Similarly, converting the phenoxyacetic acid derivatives of pyrazoles into hydrazides and amides has produced compounds with significant antifungal activity against various phytopathogenic fungi. The ability to easily generate libraries of amide derivatives from the core acetic acid building block makes this scaffold ideal for screening against diverse microbial targets.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole-3-acetic acid scaffold has yielded crucial insights for rational drug design. The key positions for modification are the N1, C4, and C5 atoms of the pyrazole ring, and the terminal carboxylic acid group.

SAR_Diagram N1_label N1 Position: - Large, hydrophobic groups (e.g., substituted phenyl) often enhance potency and selectivity (e.g., COX-2). C4_label C4 Position: - Substitution can influence ring electronics and steric fit. - Often left unsubstituted to avoid steric clashes. C5_label C5 Position: - Often substituted with aryl or alkyl groups to occupy hydrophobic pockets in the target active site. Acid_label Acetic Acid Moiety: - Conversion to amides/esters modulates solubility, cell permeability, and target engagement. - Can act as a key H-bond donor/acceptor. Structure

Sources

Structure-activity relationship (SAR) of 5-bromopyrazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Bromopyrazole Scaffolds

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its structural versatility and ability to engage in various biological interactions have made it a focal point of drug discovery. This guide delves into a specific, highly valuable subset: the 5-bromopyrazole scaffold. The presence of a bromine atom at the C5 position not only imparts specific electronic and steric properties but, more critically, serves as a versatile synthetic handle for extensive structural diversification. We will explore the nuanced structure-activity relationships (SAR) of this scaffold, detailing how modifications at each position of the pyrazole ring influence biological activity against key targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 5-bromopyrazole core for the design of novel therapeutics.

The Strategic Importance of the 5-Bromopyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The introduction of a bromine atom at the 5-position creates a unique starting point for library synthesis and lead optimization.

Causality Behind Its Utility:

  • Synthetic Handle: The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[4] This allows for the controlled and efficient introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C5 position, enabling a systematic exploration of the chemical space around the core.

  • Modulator of Physicochemical Properties: The electronegative and lipophilic nature of bromine can influence the molecule's acidity (pKa), dipole moment, and overall lipophilicity (logP). These modifications can profoundly affect cell permeability, metabolic stability, and target engagement.

  • Direct Target Interaction: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich pockets in a biological target, such as the backbone carbonyls of proteins. This can contribute significantly to binding affinity and selectivity. Studies have shown that halogenated analogues, particularly brominated ones, can exhibit the highest biological potency in a series.[2]

SAR_Logic cluster_properties Inherent Properties Core 5-Bromopyrazole Scaffold Prop1 Synthetic Versatility (Cross-Coupling Handle) Core->Prop1 Prop2 Physicochemical Modulation (Lipophilicity, pKa) Core->Prop2 Prop3 Direct Binding (Halogen Bonding) Core->Prop3 Outcome Enhanced Biological Activity & Specificity Prop1->Outcome Prop2->Outcome Prop3->Outcome

Caption: Logical flow of the 5-bromopyrazole scaffold's strategic value.

General Synthetic Strategies for SAR Exploration

The power of the 5-bromopyrazole scaffold lies in the ability to systematically modify it. A typical workflow for exploring the SAR involves sequential or parallel functionalization at the N1, C3, and C4 positions, often culminating in a late-stage diversification at the C5 position via cross-coupling.

Synthesis_Workflow cluster_SAR SAR Diversification Start Start: 1,3-Diketone or equivalent Step1 Cyclization with Hydrazine (e.g., H2NNH2) Start->Step1 Core Substituted Pyrazole Core Step1->Core Step2 Bromination (e.g., NBS, Br2) Core->Step2 BromoCore 5-Bromopyrazole Intermediate Step2->BromoCore N1 N1-Alkylation/ Arylation BromoCore->N1 Modify Periphery C3 C3-Substitution BromoCore->C3 Modify Periphery C4 C4-Functionalization (e.g., Vilsmeier-Haack) BromoCore->C4 Modify Periphery Step3 Suzuki Cross-Coupling (R-B(OH)2, Pd catalyst) BromoCore->Step3 Direct Coupling N1->Step3 C3->Step3 C4->Step3 Final Diverse Library of C5-Substituted Pyrazoles Step3->Final

Caption: General workflow for synthesis and SAR diversification.

Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a representative method for diversifying the 5-bromopyrazole scaffold at the C5 position, a critical step in SAR studies.[4]

Objective: To couple an arylboronic acid with a 5-bromopyrazole intermediate to generate a 5-arylpyrazole derivative.

Materials:

  • N-substituted-3-aryl-5-bromopyrazole (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for reflux and workup

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-bromopyrazole starting material (1.0 eq) and the arylboronic acid (1.2 eq).

  • Reagent Addition: Add the base (K₂CO₃, 2.0 eq) and the palladium catalyst (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon) for 10-15 minutes. This is critical as palladium catalysts can be sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/Water 4:1) via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. This validation is essential for ensuring that the observed biological activity is attributable to the intended molecule.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-bromopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. We will analyze the SAR at each key position.

N1-Position Substitutions

The N1 position is often substituted with alkyl or aryl groups to modulate potency and pharmacokinetic properties.

  • Small Alkyl/Cycloalkyl Groups: In a series of pyrazole-based CDK inhibitors, a cyclobutyl group at N1 was found to be more optimal for activity than hydrogen, methyl, or larger groups like cyclopentyl or phenyl.[5] This suggests a specific size constraint in the binding pocket.

  • Aryl/Heteroaryl Groups: The introduction of (substituted) phenyl rings can provide additional π-π stacking or hydrophobic interactions. In many kinase inhibitors, this position is crucial for orienting the scaffold within the ATP-binding site.[6]

  • Functionalized Chains: Chains bearing amide or ester functionalities can be introduced to pick up additional hydrogen bond interactions, improving both potency and solubility.

C3-Position Substitutions

The C3 position often points towards the solvent-exposed region in enzyme active sites, allowing for larger and more polar substituents.

  • Aromatic Rings: A phenyl group at the C3 position is a common feature. The substitution pattern on this phenyl ring is a key driver of SAR. Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy) can drastically alter activity, often by influencing the electronic nature of the pyrazole core or by direct interaction with the target.[2][5]

  • Amide Linkers: Linking an amide group at C3 has been a successful strategy for developing potent JNK-1 inhibitors, indicating the importance of a hydrogen bond donor/acceptor motif at this position.[7]

C4-Position Substitutions

The C4 position is less commonly substituted, but modifications here can be crucial for fine-tuning selectivity and avoiding off-target effects.

  • Small Groups: Introduction of small groups like methyl or cyano can fill small hydrophobic pockets.

  • Diaryl Substitution: In some anticancer agents, the introduction of a second aryl group at the C4 position (in addition to one at C3) creates a 3,4-diarylpyrazole motif that has shown potent cytotoxicity, for example by inducing G2/M-phase cell cycle arrest.[4]

C5-Position: The Point of Diversification

As discussed, the 5-bromo position is the key diversification point. The SAR is dictated by the nature of the group introduced via cross-coupling.

  • Kinase Inhibition (EGFR/VEGFR-2): In a series of fused pyrazole derivatives, the nature of the group at the equivalent of the C5 position was critical for dual inhibition of EGFR and VEGFR-2. For instance, introducing a sulfonamide group with a p-methyl moiety on a terminal aromatic ring resulted in potent dual inhibition.[8] This highlights the importance of this vector for reaching into specific sub-pockets of the kinase domain.

Kinase_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS RAF RAF (e.g. BRAF V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 5-Bromopyrazole Derivative Inhibitor->RTK Inhibition Inhibitor->RAF Inhibition

Caption: Simplified kinase signaling pathway showing potential inhibition points.

Case Study: Pyrazole Derivatives as BRAFV600E Inhibitors

The BRAF kinase is a key component of the RAF-MEK-ERK signaling pathway, and the V600E mutation leads to its constitutive activation, driving cellular proliferation in many cancers, particularly melanoma.[6] Pyrazole-based scaffolds have been successfully developed as inhibitors.

A study by Wang et al. (2025) explored a series of 5-phenyl-1H-pyrazol-3-yl urea derivatives as potential BRAFV600E inhibitors. While not starting from a 5-bromopyrazole, their SAR findings provide a valuable template for what modifications are favorable. We can extrapolate how a 5-bromopyrazole could be used to access similar, potent analogues.

Compound IDR¹ (at N1)R³ (at C3)R⁵ (at C5)BRAFV600E IC₅₀ (μM)Ref
Lead Scaffold H-NH-C(O)-NH-R'Phenyl-
Analogue 1 H-NH-C(O)-NH-(4-bromo-2-hydroxybenzyl)Phenyl0.19[6]
Analogue 2 H-NH-SO₂-R'Phenyl-
Analogue 3 H-NH-SO₂-(substituted phenyl)Phenyl0.18[6]
Hypothetical 1 -(CH₂)₂-OHPhenylBr (To be tested)
Hypothetical 2 -(CH₂)₂-OHPhenyl4-Fluorophenyl (Via Suzuki)
Hypothetical 3 -(CH₂)₂-OHPhenyl2-Pyridyl (Via Suzuki)

SAR Insights from the Data:

  • C3 Position: Both urea and sulfonamide linkers at the C3 position are effective at conferring potent inhibitory activity, suggesting this region interacts with a key hydrogen-bonding domain in the kinase hinge region.[6]

  • C5 Position: A phenyl group at C5 is well-tolerated and contributes to potency. Using a 5-bromopyrazole scaffold (as in our hypothetical examples) would allow for the rapid exploration of various aryl and heteroaryl substituents at this position to optimize interactions in the hydrophobic pocket. The introduction of groups like 4-fluorophenyl or 2-pyridyl could enhance potency or improve pharmacokinetic properties.

  • N1 Position: The N1 position can be functionalized to improve properties like solubility (e.g., with a hydroxyethyl group) without compromising core binding interactions.

Conclusion and Future Outlook

The 5-bromopyrazole scaffold is a powerful platform in modern medicinal chemistry. Its true value is realized through its synthetic tractability, which allows for systematic and extensive SAR exploration. The bromine atom at C5 is not merely a substituent but a strategic tool, enabling late-stage diversification through robust cross-coupling chemistry. Key SAR takeaways indicate that while the N1 and C3 positions are critical for establishing core interactions and tuning physicochemical properties, the C5 position is paramount for achieving high potency and selectivity by probing deep into target-specific pockets. Future research will likely focus on leveraging this scaffold to develop inhibitors against increasingly complex targets, using advanced synthetic methods to create novel, three-dimensional structures that can overcome challenges like drug resistance.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025).
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry Letters.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Medicinal Chemistry.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules.
  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2025). Mini-Reviews in Organic Chemistry.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). (2026).
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Molecules.
  • 5-Bromopyrazolo[1,5-a]pyrimidine. (N/A). CymitQuimica.
  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. (2014). Bioorganic & Medicinal Chemistry.
  • Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors. (2025).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules.

Sources

Biological activity of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-(5-Bromo-1H-pyrazol-3-yl)acetic Acid Derivatives

Authored by: A Senior Application Scientist

Foreword: The Enduring Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective therapeutic agents.[1] From the celebrated anti-inflammatory drug Celecoxib to the anti-obesity agent Rimonabant, the pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex diseases.[1][2] This guide focuses on a specific, yet highly promising, subset: derivatives of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid. The introduction of a bromine atom at the 5-position and an acetic acid moiety at the 3-position creates a molecule with distinct steric and electronic features, predisposing it to interact with a variety of biological targets. This document provides a comprehensive exploration of the synthesis, multifaceted biological activities, and validated experimental protocols for evaluating these compelling compounds.

Synthetic Strategy: Building the Core Moiety

The creation of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid derivatives typically begins with the construction of the core pyrazole ring, followed by functionalization. A common and effective approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine source. Subsequent bromination and derivatization of the side chain yield the target molecules.

Generalized Synthetic Workflow

The synthesis is a multi-step process that offers flexibility in introducing various substituents. The general pathway allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

G A 1,3-Dicarbonyl Precursor (e.g., Diethyl 2-acetylmalonate) C Cyclocondensation A->C B Hydrazine Hydrate B->C D Pyrazolyl Acetic Ester Intermediate C->D Formation of Pyrazole Ring F Regioselective Bromination D->F E Brominating Agent (e.g., NBS, Br2) E->F G 5-Bromo-pyrazolyl Acetic Ester F->G Introduction of Bromo Group H Ester Hydrolysis (Acid/Base) G->H I 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid H->I Core Acid Formation J Amide/Ester Coupling Reagents I->J K Target Derivatives Library J->K Derivatization

Figure 1: Generalized synthetic workflow for 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid derivatives.

Foundational Protocol: Synthesis of the Pyrazole Core

While numerous variations exist, a foundational method for creating a related pyrazole structure involves the reaction of diketones with hydrazines.[3] For instance, substituted pyrazoles can be prepared from chalcone precursors, which are α,β-unsaturated ketones.

Protocol 1: Chalcone-based Pyrazole Synthesis

  • Chalcone Formation: React an appropriately substituted acetophenone with an aromatic aldehyde in the presence of a base (e.g., NaOH in ethanol) via a Claisen-Schmidt condensation to form the chalcone precursor.

  • Cyclization: Reflux the purified chalcone with hydrazine hydrate (or a substituted hydrazine) in a suitable solvent like ethanol or acetic acid. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated pyrazole product is collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., ethanol) and recrystallized or purified by column chromatography to yield the final pyrazole derivative.[4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[5] Their mechanisms of action are often tied to the inhibition of key enzymes that regulate cell growth, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow.[5] Several pyrazole derivatives have been shown to be potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply. For example, certain pyrazolone-pyrazole derivatives have demonstrated significant VEGFR-2 inhibition, with one compound showing 78% inhibition at a concentration of 828.23 nM.[5]

  • EGFR Inhibition: Epidermal Growth Factor Receptor (EGFR) is another critical target. Overexpression of EGFR can lead to uncontrolled cell proliferation. Pyrazole-based compounds have been developed as dual inhibitors of both EGFR and VEGFR-2, providing a multi-pronged attack on cancer cells.[5][6]

  • CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. Pyrazole-indole hybrids have shown potent inhibitory activity against CDK2, leading to cell cycle arrest and preventing cancer cell division.[5]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor (e.g., VEGF, EGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Inhibitor Pyrazole Derivative Inhibitor->Receptor INHIBITS Inhibitor->PI3K INHIBITS

Figure 2: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway by pyrazole derivatives.

In Vitro Evaluation: Cytotoxicity Assessment

The foundational assay to determine the anticancer potential of a compound is the assessment of its cytotoxicity against cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Representative Anticancer Data

The following table summarizes the cytotoxic activity of various pyrazole derivatives against different cancer cell lines, illustrating their potential.

Compound ClassCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)Citation
Pyrazole-Indole HybridHCT116< 23.7Doxorubicin24.7 - 64.8[5]
Pyrazolone-PyrazoleMCF-716.50Tamoxifen23.31[5]
Pyrazole BenzothiazoleA5493.17 - 6.77Axitinib> 10[5]
Benzofuropyrazole (5b)K5620.021ABT-751> 0.1[7]
Benzofuropyrazole (5b)A5490.69ABT-751> 1[7]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Mechanism of Action: COX Inhibition

The primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins (PGs).[9] PGs are key mediators of inflammation, pain, and fever.

  • COX-1: Is a constitutive enzyme involved in physiological functions like protecting the stomach lining.

  • COX-2: Is an inducible enzyme that is upregulated at sites of inflammation.

Selective inhibition of COX-2 over COX-1 is a major goal in drug design to reduce the gastrointestinal side effects associated with traditional NSAIDs.[9] Many pyrazole derivatives, such as Celecoxib, are highly selective COX-2 inhibitors.[2] Molecular docking studies have shown that these compounds can form key interactions with amino acid residues like Arg120 and Arg513 within the COX-2 active site.[9]

In Vivo Evaluation: Carrageenan-Induced Paw Edema

A standard and reliable animal model for evaluating the acute anti-inflammatory activity of new compounds is the carrageenan-induced paw edema test in rats.

Protocol 3: Carrageenan-Induced Paw Edema Test

  • Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups for different doses of the pyrazole derivatives. Administer the compounds intraperitoneally or orally 30-60 minutes before inducing inflammation.[9]

  • Inflammation Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Representative Anti-inflammatory Data
Compound ClassEdema Inhibition (%)Analgesic Activity (% Inhibition)Reference DrugCitation
Pyrazole-Pyrazoline (14b)28.6 - 30.9-Indomethacin[9]
Pyrazole-Pyrazoline (22)-up to 84.5Indomethacin[9]
1H-Pyrazolyl DerivativePotent Activity-Indomethacin[10]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[3][11][12]

Spectrum of Activity

Derivatives of the pyrazole scaffold have been shown to be effective against:

  • Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[12][13]

  • Gram-Negative Bacteria: Such as Escherichia coli and Xanthomonas campestris.[3][13]

  • Fungi: Such as Aspergillus niger and Candida albicans.[3][12]

The specific substitutions on the pyrazole ring significantly influence the potency and spectrum of antimicrobial activity. For example, the presence of a chloro group has been found to enhance efficacy against certain bacterial and fungal species.[3]

In Vitro Evaluation: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 4: Broth Microdilution MIC Assay

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi) to each well.

  • Serial Dilution: Add 50 µL of the test compound solution (at a starting concentration, e.g., 1000 µg/mL in DMSO) to the first well. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Streptomycin, Chloramphenicol).[12][13]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Representative Antimicrobial Data

| Compound Class | Microorganism | MIC (µg/mL) | Standard | MIC (µg/mL) | Citation | | :--- | :--- | :--- | :--- | :--- | | Pyrazole Carbothiohydrazide (21a) | S. aureus | 62.5 - 125 | Chloramphenicol | >125 |[12] | | Pyrazole Carbothiohydrazide (21a) | C. albicans | 2.9 - 7.8 | Clotrimazole | >10 |[12] | | Pyrazolyl Thiazole (10c) | S. aureus | 62.5 | Streptomycin | 62.5 |[13] | | Pyrazolyl Thiazole (10p) | E. coli | 62.5 | Streptomycin | 62.5 |[13] |

Conclusion and Future Directions

The derivatives of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid represent a promising class of compounds with a rich and diverse pharmacological profile. Their demonstrated activities as anticancer, anti-inflammatory, and antimicrobial agents underscore the versatility of the pyrazole scaffold. The presence of the bromo-substituent provides a handle for further synthetic modification, such as cross-coupling reactions, to expand chemical diversity and optimize biological activity. Future research should focus on elucidating precise mechanisms of action, conducting detailed structure-activity relationship studies to enhance potency and selectivity, and evaluating the pharmacokinetic and toxicological profiles of lead compounds to advance them toward clinical development.

References

  • PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • AZoNetwork. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]

  • Taylor & Francis Online. (2014, May 14). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. [Link]

  • MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

  • PMC. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. [Link]

  • Bentham Science. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. [Link]

  • Scholars Research Library. Synthesis and antimicrobial activity of some novel pyrazoles. [Link]

  • PMC. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • MDPI. (2020, January 24). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • Oriental Journal of Chemistry. Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. [Link]

  • PMC. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. [Link]

  • MDPI. (2011, September 9). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. [Link]

  • International Journal of Health Sciences. (2022, September 5). Pyrazole as an anti-inflammatory scaffold. [Link]

  • Bentham Science. (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]

  • MDPI. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • Springer. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (2025, August 6). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • MDPI. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. [Link]

  • PMC. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2025, September 12). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. [Link]

  • RSC Publishing. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ACS Publications. (2023, February 22). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. [Link]

Sources

The Strategic Utility of 5-Bromo-Substituted Pyrazole Intermediates in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibition

Protein kinases, enzymes that regulate a vast number of cellular processes, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Small molecule kinase inhibitors (PKIs) have revolutionized cancer treatment, and among the myriad of heterocyclic scaffolds used to construct these inhibitors, the pyrazole ring holds a position of particular significance.[1][3] It is widely considered a "privileged structure" due to its synthetic accessibility, favorable drug-like properties, and its remarkable ability to act as a bioisosteric replacement for other aromatic systems.[1][3][4]

Of the 74 small molecule kinase inhibitors approved by the U.S. FDA, eight contain a pyrazole ring, including well-known drugs like Crizotinib, Ruxolitinib, and Encorafenib.[1] The power of the pyrazole scaffold lies in its structural features which allow it to form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, a key interaction for potent inhibition.[3][5][6] This guide focuses specifically on the strategic importance of 5-bromo-substituted pyrazole intermediates. The bromine atom at the C5 position is not merely a substituent; it is a versatile and reactive "handle" that enables chemists to build molecular complexity and systematically explore the chemical space around the core scaffold through a variety of powerful cross-coupling reactions.[4] This allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.

Section 1: The Pyrazole Core - A Privileged Scaffold for Kinase Interaction

The pyrazole ring's effectiveness in kinase inhibitors stems from its ability to mimic the hydrogen bonding pattern of the adenine base of ATP. The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, allowing for robust interactions with the kinase hinge region, which is a conserved stretch of amino acids that connects the N- and C-lobes of the kinase domain.[3][5][6] For example, in the binding of some inhibitors, the pyrazole moiety forms a critical hydrogen bond with the hinge region, anchoring the molecule in the ATP-binding site.[3][5]

The diagram below illustrates a generalized interaction between a pyrazole-based inhibitor and the kinase hinge, highlighting the key hydrogen bonds that are fundamental to its inhibitory activity.

G cluster_kinase Kinase ATP-Binding Site hinge Hinge Region Backbone NH Backbone C=O pocket Hydrophobic Pocket inhibitor Pyrazole Core N-H N inhibitor:f1->hinge:f2 H-Bond (Donor) inhibitor:f2->hinge:f1 H-Bond (Acceptor) inhibitor:f4->pocket van der Waals Interactions caption Fig 1. Generalized binding of a pyrazole scaffold to the kinase hinge.

Caption: Synthetic workflow for 5-bromo-pyrazole intermediate.

Exemplary Protocol: Synthesis of a 5-Bromo-1-substituted-1H-pyrazole

This protocol describes a general procedure. Specific substrates may require optimization of reagents, solvents, and temperature.

Step 1: Pyrazole Formation (Cyclocondensation)

  • To a solution of a 1,3-dicarbonyl compound (1.0 equiv.) in a suitable solvent (e.g., ethanol or acetic acid), add the substituted hydrazine (1.0-1.1 equiv.).

  • Heat the reaction mixture to reflux (typically 60-100 °C) for 2-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purify the crude pyrazole product by recrystallization or column chromatography.

Step 2: Regioselective Bromination

  • Dissolve the synthesized pyrazole (1.0 equiv.) in a suitable solvent (e.g., chloroform, acetic acid, or DMF).

  • Cool the solution in an ice bath (0 °C).

  • Add the brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1.0-1.1 equiv.), portion-wise or dropwise, while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 5-bromo-pyrazole intermediate. [7]

Section 3: The 5-Bromo Position as a Versatile Handle for Elaboration

The true synthetic power of the 5-bromo-pyrazole intermediate is realized through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a vast diversity of structures. [4]

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diversified Kinase Inhibitor Scaffolds center 5-Bromo-Pyrazole The Versatile Intermediate suzuki Suzuki Coupling (with R-B(OH)₂) C-C Bond Formation center->suzuki Pd Cat. Base sonogashira Sonogashira Coupling (with R-C≡CH) C-C Bond Formation center->sonogashira Pd/Cu Cat. Base buchwald Buchwald-Hartwig Amination (with R₂-NH) C-N Bond Formation center->buchwald Pd Cat. Base product_suzuki 5-Aryl/Heteroaryl Pyrazoles suzuki->product_suzuki product_sonogashira 5-Alkynyl Pyrazoles sonogashira->product_sonogashira product_buchwald 5-Amino Pyrazoles buchwald->product_buchwald caption Fig 3. Diversification of the 5-bromo-pyrazole core.

Caption: Diversification of the 5-bromo-pyrazole core.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions in modern medicinal chemistry. [8][9]It enables the introduction of various aryl and heteroaryl groups at the 5-position of the pyrazole, which is often crucial for establishing key interactions within the kinase active site or for modulating physicochemical properties. [4][10] General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the 5-bromo-pyrazole (1.0 equiv.), the aryl- or heteroarylboronic acid (or boronate ester) (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.). [4]2. Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv.). [4][11]3. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, Toluene). [2]5. Heat the reaction mixture (typically 80-110 °C) for 2-24 hours, monitoring progress by TLC or LC-MS. [4]6. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. [2]7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. [2]8. Purify the residue by flash chromatography to yield the desired 5-aryl-pyrazole product.

Parameter Typical Conditions Reference
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[4]
Solvent Dioxane/H₂O, Toluene, DMF[2][4]
Temperature 80-120 °C[2]
Yields 60-95%[10][11]
Sonogashira Coupling: Introducing C(sp) Hybridized Moieties

The Sonogashira coupling is a powerful method for forming a bond between the C5 of the pyrazole and a terminal alkyne. [12]The resulting alkynyl group can serve as a rigid linker to other pharmacophoric elements, or it can be a precursor for further chemical transformations. [4][13] General Protocol for Sonogashira Coupling:

  • To a dried reaction flask, add the 5-bromo-pyrazole (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.01-0.05 equiv.), and copper(I) iodide (CuI) (0.02-0.10 equiv.). [4]2. Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF) and a base (e.g., Triethylamine, Diisopropylamine). [4]4. Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C for 2-18 hours, monitoring for completion.

  • Upon completion, filter the reaction mixture through celite to remove catalyst residues and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Parameter Typical Conditions Reference
Palladium Catalyst PdCl₂(PPh₃)₂[4]
Copper Co-catalyst Copper(I) Iodide (CuI)[4][13]
Base Triethylamine (TEA), DIPEA[4]
Solvent THF, DMF[4]
Yields 70-90%[14]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines. [15][16][17]In the context of kinase inhibitors, this reaction is invaluable for introducing primary or secondary amines at the C5 position. [4]These amino groups can form critical hydrogen bonds, improve solubility, and serve as attachment points for further derivatization. [16][18] General Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction tube, add the 5-bromo-pyrazole (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos) (0.01-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.2-2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the amine (1.1-1.5 equiv.) and a degassed anhydrous solvent (e.g., Toluene, Dioxane).

  • Heat the mixture (typically 80-110 °C) for 4-24 hours until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product via flash column chromatography.

Parameter Typical Conditions Reference
Palladium Source Pd₂(dba)₃, Pd(OAc)₂[18]
Ligand BINAP, XPhos, Xantphos[15][17]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄[19]
Solvent Toluene, Dioxane[18]
Yields 65-95%[19]

Section 4: Case Study - Application in the Synthesis of Crizotinib

Crizotinib is an FDA-approved kinase inhibitor used to treat non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive. [20]Its synthesis provides a real-world example of the strategic use of halogenated pyrazole intermediates. While many reported syntheses use an iodo-pyrazole, the underlying chemical logic is identical to that of a bromo-pyrazole, relying on a key Suzuki coupling reaction to construct the core structure. [20][21][22] A key step in the synthesis involves the Suzuki coupling of a pyrazole-boronate intermediate with a halogenated pyridine fragment. This demonstrates the power of using a halogenated pyrazole (or its boronate equivalent) as a building block to couple complex fragments late in a synthetic sequence, a strategy that is highly convergent and efficient for producing the final drug substance. [20][21]

Conclusion

5-bromo-substituted pyrazole intermediates are more than just simple building blocks; they are powerful and versatile tools in the arsenal of the medicinal chemist. The bromine atom serves as a reliable and predictable reactive site for a suite of high-yielding, functional-group-tolerant cross-coupling reactions. This enables the rapid and systematic elaboration of the pyrazole core, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds into clinical candidates. The continued application of these intermediates in the synthesis of next-generation kinase inhibitors underscores their enduring strategic importance in drug discovery and development.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available at: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). PubMed. Available at: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). PubMed. Available at: [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2010). Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022). MDPI. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Eco-Vector Journals Portal. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). ResearchGate. Available at: [Link]

  • Synthesis method of crizotinib and preparation method of intermediate thereof. (2017). Google Patents.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2014). ResearchGate. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. Available at: [Link]

  • Synthesis and structure of crizotinib. (2011). ResearchGate. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2019). Google Patents.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. Available at: [Link]

  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. (2018). Semantic Scholar. Available at: [Link]

  • Method for synthesizing Crizotinib intermediate. (2013). Google Patents.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). MDPI. Available at: [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2019). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (2024). Wikipedia. Available at: [Link]

  • Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. (2020). Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. Available at: [Link]

  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. (2012). ResearchGate. Available at: [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Sonogashira coupling. (2024). Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. (2017). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (2018). ResearchGate. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Semantic Scholar. Available at: [Link]

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. (2021). Angewandte Chemie International Edition. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2015). ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. Available at: [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (2020). NIH. Available at: [Link]

  • Suzuki reaction. (2024). Wikipedia. Available at: [Link]

Sources

Structural Homologation in Pyrazole Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Distinction[1][2]

In the optimization of heterocyclic pharmacophores, the "homologation switch"—the addition of a single methylene (


) unit—is a critical decision point. This guide analyzes the structural, electronic, and synthetic divergences between 5-bromo-1H-pyrazole-3-carboxylic acid  (Compound C3 ) and its homolog, 5-bromo-1H-pyrazole-3-acetic acid  (Compound A3 ).[1]

While they share the same bromopyrazole core, they are distinct chemical entities.[2] C3 is a rigid, electron-deficient scaffold where the carboxylate is conjugated to the aromatic system. A3 is a flexible linker system where the carboxylate is electronically insulated from the ring.[1] This difference dictates their pKa, solubility, metabolic stability, and utility in Fragment-Based Drug Discovery (FBDD).[2]

Part 2: Structural & Electronic Analysis[1][2]

The fundamental difference lies in the communication between the carboxylic acid and the pyrazole


-system.
Electronic Conjugation vs. Insulation[2]
  • Compound C3 (Carboxylic): The carbonyl carbon is directly attached to the C3 position of the pyrazole. This allows for resonance delocalization. The electron-withdrawing nature of the pyrazole ring (enhanced by the 5-bromo substituent) significantly increases the acidity of the carboxyl group.

  • Compound A3 (Acetic): The methylene bridge breaks the conjugation. The acidity is governed primarily by the inductive effect (-I), which decays rapidly across the

    
    -bond.
    
Tautomeric Considerations

Both compounds exist in annular tautomerism (1H vs. 2H).[1] In solution, 5-bromo-1H-pyrazole-3-carboxylic acid is in rapid equilibrium with 3-bromo-1H-pyrazole-5-carboxylic acid .[1] The introduction of the acetic acid side chain does not arrest this tautomerism, but it does alter the hydrogen-bond network in crystal lattices.

Visualization: Structural & Electronic Properties

Pyrazole_Properties C3 3-Carboxylic Acid (Direct Attachment) Prop_C3 Properties: - Lower pKa (~3.5-3.8) - Rigid Geometry - Conjugated System C3->Prop_C3 Electronic Effect A3 3-Acetic Acid (Methylene Bridge) Prop_A3 Properties: - Higher pKa (~4.5-4.8) - Flexible Rotatable Bond - Insulated System A3->Prop_A3 Inductive Effect Effect_C3 Result: Stronger H-bond donor Prone to Decarboxylation Prop_C3->Effect_C3 implication Effect_A3 Result: Better Solubility Access to Deep Pockets Prop_A3->Effect_A3 implication

Figure 1: Comparative analysis of electronic and physical properties derived from the structural difference.

Part 3: Physicochemical Profiling[2]

The following data summarizes the shift in properties caused by the methylene insertion.

Property5-bromo-1H-pyrazole-3-carboxylic acid (C3 )5-bromo-1H-pyrazole-3-acetic acid (A3 )Impact on Drug Design
Molecular Weight ~190.98 Da~205.01 DaMinimal; both remain excellent fragments.[1]
Acidity (pKa) ~3.6 (Predicted)~4.6 (Predicted)C3 is more ionized at physiological pH.[1][2] A3 has better membrane permeability potential in neutral form.[1]
LogP (Lipophilicity) ~1.1~1.4A3 is slightly more lipophilic due to the extra -CH2-.[1]
Rotatable Bonds 1 (C-COOH bond only)2 (C-C and C-COOH)A3 incurs a higher entropic penalty upon binding but can adapt to induced-fit pockets.[1]
Thermal Stability Moderate (Risk of decarboxylation >150°C)High (Stable to standard coupling temps)C3 requires careful handling during high-temp synthesis.[1]

Part 4: Synthetic Accessibility & Protocols[1][2][3]

Synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid (C3)

This compound is typically accessed via the oxidation of 3-methyl-5-bromopyrazole.[1][3]

Protocol 1: Permanganate Oxidation

  • Reagents: 3-methyl-5-bromopyrazole (1.0 eq), KMnO4 (2.5 eq), Water/Pyridine (1:1 v/v).

  • Setup: 3-neck flask equipped with a reflux condenser and internal thermometer.

  • Procedure:

    • Dissolve starting material in the solvent mixture at 60°C.[1]

    • Add KMnO4 portion-wise over 1 hour (Caution: Exothermic).[1]

    • Reflux for 4 hours until the purple color persists (or turns brown MnO2).

    • Filtration: Filter hot through Celite to remove MnO2.[1]

    • Workup: Acidify filtrate with 1M HCl to pH 2. The product precipitates as a white solid.[1]

    • Validation: Check LCMS (ESI-) for mass 189/191 [M-H]-.[1]

Synthesis of 5-bromo-1H-pyrazole-3-acetic acid (A3)

Direct synthesis is more complex.[1] It is often achieved via the Arndt-Eistert Homologation of C3 or condensation of succinyl intermediates.[1]

Protocol 2: Arndt-Eistert Homologation (Workflow)

  • Activation: Convert C3 to the acid chloride using Thionyl Chloride (

    
    ).[1]
    
  • Diazotization: React acid chloride with Diazomethane (

    
    ) or TMS-Diazomethane to form the 
    
    
    
    -diazoketone.[1]
  • Wolff Rearrangement: Treat with Silver Benzoate (

    
    ) and water/dioxane. The diazoketone rearranges to a ketene, which is trapped by water to form the acetic acid derivative A3 .
    
Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target Selection Decision Linker Length Required? Start->Decision Route_C3 Zero Linker (Direct) Target: C3 Decision->Route_C3 Rigid Route_A3 One Carbon Linker Target: A3 Decision->Route_A3 Flexible Step_C3 Oxidation of 3-methyl-5-bromopyrazole Route_C3->Step_C3 Step_A3 Arndt-Eistert Homologation of C3 Route_A3->Step_A3 Risk_C3 Risk: Thermal Decarboxylation Step_C3->Risk_C3 Risk_A3 Risk: Diazomethane Handling Step_A3->Risk_A3

Figure 2: Synthetic pathways and associated risks for both scaffolds.

Part 5: Reactivity & Stability Profile[1][2]

Decarboxylation Risk[2]
  • C3 (Carboxylic): Heteroaromatic carboxylic acids, particularly those with electron-withdrawing groups (like Br) and adjacent nitrogens, are prone to thermal decarboxylation.[2]

    • Mechanism:[1][2][4] Protonation of the ring nitrogen facilitates the loss of

      
       to generate the parent 5-bromopyrazole.
      
    • Precaution: Avoid temperatures >140°C in acidic media.

  • A3 (Acetic): The methylene group insulates the carboxylate, making it significantly more stable to thermal decarboxylation.[2] However, the

    
    -methylene protons are slightly acidic, making it susceptible to condensation reactions (e.g., Knoevenagel) under strong basic conditions.[2]
    
Coupling Chemistry (Amide Formation)

Both acids couple readily with amines using standard HATU/DIEA conditions.[1]

  • C3: The resulting amide is conjugated.[1] The NH of the amide may form an intramolecular H-bond with the pyrazole nitrogen (pseudo-6-membered ring), locking the conformation.

  • A3: The resulting amide has free rotation.[1] It cannot form the same planar intramolecular H-bond.[1]

Part 6: References

  • Synthesis of Pyrazole-3-carboxylic acids:

    • Source: PubChem Compound Summary for CID 21218106.[1]

    • URL:[Link][2]

  • Acidity of Heteroaromatic Acids (pKa trends):

    • Title: "Why is benzoic acid a stronger acid than phenylacetic acid?" (Analogous chemistry).

    • Source: Chemistry Stack Exchange / Reddit ChemHelp (General Organic Chemistry Principles).[1]

    • URL:[Link]

  • Decarboxylation Mechanisms:

    • Title: "Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones" (Demonstrating stability/reactivity of acetic acid scaffolds).

    • Source: ACS Omega.[1]

    • URL:[Link][2]

  • Homologation Strategies (Arndt-Eistert):

    • Title: "Homologation of Carboxylic Acids to Acetic Acids".[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

Sources

Methodological & Application

Synthesis of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthetic Protocol

Topic: High-Yield Synthesis of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid from Diethyl 3-Oxopentanedioate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry. The described pathway initiates from the readily available starting material, diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate). The protocol is designed for high fidelity and scalability, incorporating detailed procedural steps, mechanistic insights, and characterization data for all intermediates and the final product. The synthesis is logically structured into three primary stages: (1) Knorr-type pyrazole synthesis via cyclocondensation to form a key pyrazolone intermediate; (2) subsequent conversion of the pyrazolone to the corresponding 5-bromopyrazole ester; and (3) final alkaline hydrolysis to yield the target carboxylic acid. This guide emphasizes scientific causality behind experimental choices, ensuring reproducibility and providing a solid foundation for further derivatization studies.

Overall Synthetic Scheme

The synthesis of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid (P-1) is achieved via a robust three-step process starting from diethyl 3-oxopentanedioate.

Overall Synthesis Figure 1: Overall Synthetic Workflow start Diethyl 3-Oxopentanedioate reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) Acetic Acid, Reflux start->reagent1 I1 Intermediate 1 (I-1) Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate reagent2 Phosphorus Oxybromide (POBr₃) Acetonitrile, Reflux I1->reagent2 I2 Intermediate 2 (I-2) Ethyl 2-(5-bromo-1H-pyrazol-3-yl)acetate reagent3 1. NaOH (aq), EtOH 2. HCl (aq) I2->reagent3 P1 Final Product (P-1) 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid reagent1->I1 reagent2->I2 reagent3->P1 Step 1 Mechanism Figure 2: Mechanism of Pyrazolone Formation sub Diethyl 3-Oxopentanedioate + Hydrazine int1 Hydrazone Intermediate sub->int1 Nucleophilic Attack - H₂O int2 Cyclized Intermediate int1->int2 Intramolecular Amide Formation prod Product I-1 (Pyrazolone) int2->prod Tautomerization & Dehydration (-EtOH)

Caption: Knorr cyclocondensation mechanism.

Application Notes

Rationale for Starting Material: Diethyl 3-oxopentanedioate is selected as the ideal starting material because it already contains the C5 dicarboxylic ester framework. This structure directly yields a pyrazole with an acetic acid ester side chain at the C3 position after cyclization, avoiding complex and often low-yield C-C bond formation or functional group manipulation steps that would be necessary if starting from ethyl acetoacetate. [1] Reaction Conditions: The reaction is typically conducted in a protic solvent like ethanol or, as detailed here, acetic acid, which can also act as a catalyst to facilitate both the initial condensation and the subsequent dehydration steps. [2][3]Refluxing ensures the reaction proceeds to completion in a reasonable timeframe.

Product Tautomerism: The resulting pyrazolone (I-1) is a tautomeric compound, existing in equilibrium between the OH, NH, and CH forms. Under these conditions, the 5-oxo (or 5-hydroxy) form is predominant and serves as the key reactive species for the subsequent halogenation step.

Experimental Protocol: Synthesis of (I-1)
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 3-oxopentanedioate (1.0 eq, e.g., 20.2 g, 100 mmol) and glacial acetic acid (200 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (80% solution in water, 1.1 eq, e.g., 6.9 g, 110 mmol). An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate:hexane mobile phase.

  • Workup: After completion, allow the mixture to cool to room temperature. Reduce the volume of acetic acid by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 400 mL of ice-cold water with vigorous stirring. A white or off-white precipitate will form.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 100 mL) until the filtrate is neutral, and then with a small amount of cold diethyl ether (2 x 30 mL). Dry the product under vacuum at 50 °C.

  • Characterization: The resulting white solid, Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate (I-1), can be used in the next step without further purification if purity is >95% by NMR.

ParameterExpected Value
Yield 80-90%
Appearance White to off-white solid
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
¹H NMR (DMSO-d₆) δ (ppm): 1.18 (t, 3H), 3.35 (s, 2H), 4.08 (q, 2H), 5.30 (s, 1H), 9.5-12.0 (br s, 2H)

Synthesis of Intermediate 2: Ethyl 2-(5-bromo-1H-pyrazol-3-yl)acetate (I-2)

Reaction Scheme

The pyrazolone intermediate (I-1) is converted to the 5-bromopyrazole (I-2) using a halogenating agent. Phosphorus oxybromide (POBr₃) is an effective reagent for this transformation, acting to both replace the hydroxyl group of the enol tautomer with bromine and drive the aromatization of the pyrazole ring.

Application Notes

Choice of Reagent: Phosphorus oxybromide (POBr₃) is a powerful brominating and dehydrating agent. It is analogous to phosphorus oxychloride (POCl₃), which is widely used to convert pyrazolones to chloropyrazoles. [4]POBr₃ efficiently converts the C5-hydroxyl group (in its enol form) into a reactive phosphonate intermediate, which is subsequently displaced by a bromide ion to yield the aromatic 5-bromopyrazole. [5]Acetonitrile is a suitable polar aprotic solvent for this reaction.

Reaction Control: The reaction is exothermic and should be handled with care. The temperature is controlled to ensure a steady reaction rate and prevent the formation of side products. The reflux condition provides the necessary activation energy for the reaction to proceed to completion.

Experimental Protocol: Synthesis of (I-2)
  • Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, suspend the pyrazolone intermediate (I-1) (1.0 eq, e.g., 17.0 g, 100 mmol) in anhydrous acetonitrile (100 mL).

  • Reagent Addition: While stirring in an ice bath, add phosphorus oxybromide (POBr₃) (1.5 eq, e.g., 43.0 g, 150 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 82 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Isolation & Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexane) to yield the pure product.

ParameterExpected Value
Yield 65-75%
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₇H₉BrN₂O₂
Molecular Weight 233.06 g/mol
¹H NMR (CDCl₃) δ (ppm): 1.28 (t, 3H), 3.65 (s, 2H), 4.22 (q, 2H), 6.35 (s, 1H), 9.80 (br s, 1H)

Synthesis of Final Product: 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid (P-1)

Reaction Scheme and Mechanism

The final step is a standard saponification, where the ethyl ester (I-2) is hydrolyzed under basic conditions to form the carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid product (P-1).

Step 3 Mechanism Figure 3: Mechanism of Ester Hydrolysis sub Ester (I-2) + OH⁻ int1 Tetrahedral Intermediate sub->int1 Nucleophilic Acyl Substitution int2 Carboxylate Salt + EtOH int1->int2 Collapse of Intermediate (Loss of Ethoxide) prod Final Acid (P-1) int2->prod Acidic Workup (H₃O⁺)

Caption: Base-mediated saponification mechanism.

Application Notes

Hydrolysis Conditions: Alkaline hydrolysis is a robust and high-yielding method for converting esters to carboxylic acids. [6]A mixture of ethanol and water is used as the solvent to ensure the solubility of both the organic ester and the inorganic base (NaOH). Refluxing accelerates the rate of hydrolysis. [7] Workup: After hydrolysis, the reaction mixture contains the sodium salt of the product. It is crucial to wash the aqueous layer with an organic solvent (like dichloromethane) to remove any unreacted ester or non-polar impurities. The final product is then precipitated by acidifying the aqueous layer. The pH must be lowered to approximately 2-3 to ensure complete protonation of the carboxylate. [1]

Experimental Protocol: Synthesis of (P-1)
  • Setup: In a 250 mL round-bottom flask, dissolve the bromo-ester (I-2) (1.0 eq, e.g., 23.3 g, 100 mmol) in 95% ethanol (100 mL).

  • Base Addition: Add a solution of sodium hydroxide (NaOH) (2.5 eq, e.g., 10.0 g, 250 mmol) in water (50 mL).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) for 2-4 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Dilute the remaining aqueous solution with 100 mL of water and wash with dichloromethane (2 x 50 mL) to remove any impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding concentrated hydrochloric acid (HCl) with stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with a generous amount of cold water (3 x 75 mL), and dry in a vacuum oven at 60 °C to a constant weight.

ParameterExpected Value
Yield 90-98%
Appearance White crystalline solid
Molecular Formula C₅H₅BrN₂O₂
Molecular Weight 205.01 g/mol
¹H NMR (DMSO-d₆) δ (ppm): 3.58 (s, 2H), 6.42 (s, 1H), 12.5 (br s, 1H), 13.0 (br s, 1H)
Melting Point Approx. 190-195 °C (decomposes)

References

  • Shawish, I. B., et al. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceuticals, 14(9), 893. [Link]

  • Maleš, M., et al. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 30(18), 4321. [Link]

  • PubChem. Ethyl 2-(3-bromo-1h-pyrazol-1-yl)acetate. [Link]

  • Rasayan J. Chem. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 337-341. [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • Elmaati, T. M. A., et al. (2014). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Journal of Heterocyclic Chemistry, 51(S1), E23-E29. [Link]

  • ACS Publications. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 748-755. [Link]

  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • Indian Academy of Sciences. (2022). Reinvestigating the synthesis of key intermediates in the preparation of zolazepam—I: (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone. Journal of Chemical Sciences, 134(1), 1-8. [Link]

  • Austin Publishing Group. (2017). Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acetate. Austin Chem Eng, 4(2), 1047. [Link]

  • Google Patents. CN106866849A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Scalable Synthesis Routes for 5-bromo-1H-pyrazole-3-acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-bromo-1H-pyrazole-3-acetic acid is a pivotal building block in contemporary chemical synthesis, serving as a key intermediate in the development of pharmaceuticals and advanced agrochemicals. Its structural motif is present in numerous bioactive molecules, making the development of robust, scalable, and regioselective synthetic routes a critical objective for process chemists and drug development professionals. This guide provides a detailed examination of two strategic, scalable approaches to its synthesis. We will explore a de novo ring construction strategy that ensures precise regiochemical control and a functional group interconversion pathway leveraging the classic Sandmeyer reaction. Each strategy is presented with in-depth protocols, mechanistic insights, and data to guide researchers in selecting and implementing the optimal route for their specific needs.

Comparative Overview of Synthetic Strategies

The primary challenge in synthesizing 5-bromo-1H-pyrazole-3-acetic acid lies in achieving the desired 3,5-substitution pattern with high regioselectivity. Direct electrophilic bromination of a pyrazole-3-acetic acid precursor is often unselective, as the 4-position is typically more activated towards electrophilic attack.[1][2] Therefore, scalable strategies must inherently control the placement of the bromine atom. We present two robust and divergent strategies that accomplish this.

Strategy A: De Novo Ring Synthesis This bottom-up approach constructs the pyrazole ring from acyclic precursors. By first forming a pyrazolone (hydroxypyrazole) intermediate, the subsequent conversion of the hydroxyl group to a bromide at the 5-position is highly selective. This route offers excellent control over isomer formation but involves a final homologation step to extend the C3-substituent from a carboxylic acid to the target acetic acid.

Strategy B: Sandmeyer Reaction on a Pre-formed Ring This strategy begins with a pre-formed aminopyrazole. The Sandmeyer reaction provides a classic and highly reliable method for the regioselective introduction of a bromine atom by converting an amino group into a diazonium salt, which is then displaced.[3][4] This approach leverages a different set of starting materials and offers an alternative pathway that can be advantageous depending on raw material availability and cost. It also requires a final homologation step.

G cluster_0 Comparative Workflow Overview cluster_A Strategy A Details cluster_B Strategy B Details start Target: 5-bromo-1H-pyrazole-3-acetic acid strategy_A Strategy A: De Novo Ring Synthesis start->strategy_A strategy_B Strategy B: Sandmeyer Reaction start->strategy_B A1 1. Ring Formation (Cyclocondensation) strategy_A->A1 B1 1. Start with Aminopyrazole strategy_B->B1 homologation Key Challenge: -COOH to -CH2COOH Homologation A2 2. Bromination (OH to Br) A1->A2 A3 3. Ester Hydrolysis A2->A3 A3->homologation Both yield the carboxylic acid precursor B2 2. Sandmeyer Bromination (NH2 to Br) B1->B2 B3 3. Nitrile/Ester Hydrolysis B2->B3 B3->homologation Both yield the carboxylic acid precursor

Caption: High-level comparison of the two primary scalable synthesis strategies.

Detailed Protocols and Methodologies

Protocol 1: De Novo Ring Synthesis via Pyrazolone Intermediate

This protocol builds the target molecule in four distinct stages, offering exceptional regiochemical control. The key step is the conversion of a 5-hydroxypyrazole (in its keto-enol tautomeric form) to the 5-bromo derivative, which is followed by a classic Arndt-Eistert homologation.

G Protocol 1: De Novo Ring Synthesis Workflow start Diethyl Acetylenedicarboxylate + Hydrazine step1 Step 1: Cyclocondensation start->step1 intermediate1 Ethyl 5-oxo-2,5-dihydro- 1H-pyrazole-3-carboxylate step1->intermediate1 step2 Step 2: Bromination (e.g., POBr3) intermediate1->step2 intermediate2 Ethyl 5-bromo-1H-pyrazole- 3-carboxylate step2->intermediate2 step3 Step 3: Ester Hydrolysis (e.g., NaOH, H2O) intermediate2->step3 intermediate3 5-bromo-1H-pyrazole- 3-carboxylic acid step3->intermediate3 step4 Step 4: Arndt-Eistert Homologation a) SOCl2 b) CH2N2 (or alternative) c) H2O, heat/catalyst intermediate3->step4 final_product 5-bromo-1H-pyrazole- 3-acetic acid step4->final_product

Caption: Step-by-step workflow for the De Novo Ring Synthesis strategy.

Step 1: Synthesis of Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

This initial cyclocondensation reaction forms the core pyrazole ring structure. The choice of a butynedioate derivative is key to establishing the required functionality at the 3- and 5-positions.

  • Rationale: The reaction between a hydrazine and a β-keto ester or its equivalent is a fundamental and high-yielding method for pyrazole synthesis.[5] Using diethyl acetylenedicarboxylate provides a direct route to the desired carboxylated pyrazolone.

ReagentMolar Eq.MW ( g/mol )Amount
Diethyl acetylenedicarboxylate1.0170.16170.2 g
Hydrazine hydrate (~64% soln)1.050.0650.1 g
Ethanol (200 proof)--1 L

Procedure:

  • Charge a 2 L jacketed reactor with ethanol (1 L) and cool to 0-5 °C with stirring.

  • Slowly add hydrazine hydrate (50.1 g) to the cold ethanol while maintaining the internal temperature below 10 °C.

  • In a separate vessel, dissolve diethyl acetylenedicarboxylate (170.2 g) in ethanol (200 mL).

  • Add the diethyl acetylenedicarboxylate solution dropwise to the hydrazine solution over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate will form.

  • Cool the slurry to 0-5 °C and hold for 1 hour.

  • Filter the solid product, wash the cake with cold ethanol (2 x 100 mL), and dry under vacuum at 40-50 °C.

  • Expected Outcome: A white to off-white solid. Yield: 85-95%.

Step 2: Synthesis of Ethyl 5-bromo-1H-pyrazole-3-carboxylate

This critical step converts the stable pyrazolone into the versatile 5-bromo-pyrazole. Phosphorus oxybromide is an effective reagent for this transformation.

  • Rationale: The keto-enol tautomerism of the pyrazolone allows the "hydroxyl" group to be displaced. Reagents like phosphorus oxybromide (POBr₃) are standard for converting cyclic amides or enols to their corresponding halides and are well-suited for large-scale operations.[6]

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate1.0156.14156.1 g
Phosphorus oxybromide (POBr₃)3.0286.69860 g
Acetonitrile--800 mL

Procedure:

  • SAFETY NOTE: This reaction should be performed in a well-ventilated fume hood as it can release corrosive fumes. POBr₃ is highly reactive with water.

  • Charge the reactor with acetonitrile (800 mL) and the starting pyrazolone (156.1 g).

  • Carefully add phosphorus oxybromide (860 g) portion-wise. The reaction is exothermic. Maintain the temperature below 40 °C during addition.

  • Once the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor reaction completion by HPLC or TLC.

  • Cool the reaction mixture to room temperature.

  • Prepare a separate vessel with a stirred solution of saturated sodium carbonate (approx. 2 L) cooled in an ice bath.

  • CRITICAL STEP: Very slowly and carefully quench the reaction mixture by pouring it into the cold sodium carbonate solution. This is highly exothermic and releases gas. Ensure adequate cooling and headspace.

  • Once the quench is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Expected Outcome: A yellow to brown oil or low-melting solid. Yield: 55-70%. The product can often be used directly or purified by column chromatography.

Step 3: Hydrolysis to 5-bromo-1H-pyrazole-3-carboxylic acid

A standard saponification converts the ethyl ester to the carboxylic acid, the direct precursor for the homologation step.

  • Rationale: Basic hydrolysis (saponification) is a high-yielding, irreversible, and scalable method for converting esters to carboxylate salts.[7] A final acidic workup protonates the salt to yield the desired carboxylic acid.

ReagentMolar Eq.MW ( g/mol )Amount
Ethyl 5-bromo-1H-pyrazole-3-carboxylate1.0219.04219 g
Sodium Hydroxide (NaOH)2.540.00100 g
Ethanol/Water (1:1)--2 L
Hydrochloric Acid (conc. HCl)--As needed

Procedure:

  • Dissolve the starting ester (219 g) in the ethanol/water mixture (2 L) in a reactor.

  • Add sodium hydroxide pellets (100 g) and stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl. A precipitate will form.

  • Stir the slurry at 0-5 °C for 1 hour.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Expected Outcome: A white to off-white crystalline solid. Yield: 90-98%.

Step 4: Arndt-Eistert Homologation to 5-bromo-1H-pyrazole-3-acetic acid

This classic reaction sequence lengthens the carbon chain by one -CH₂- unit.

  • Rationale: The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids. While the traditional method uses diazomethane, safer, scalable alternatives now exist. The sequence involves conversion to an acid chloride, formation of a diazoketone, and a final Wolff rearrangement.

Procedure:

  • Part A: Acid Chloride Formation

    • Suspend 5-bromo-1H-pyrazole-3-carboxylic acid (191 g, 1.0 mol) in toluene (1 L) with a catalytic amount of DMF (5 mL).

    • Add thionyl chloride (SOCl₂, 1.2 eq, 143 g) dropwise at room temperature.

    • Heat the mixture to 60-70 °C for 2-4 hours until gas evolution ceases.

    • Concentrate the mixture under vacuum to remove excess SOCl₂ and toluene, yielding the crude acid chloride.

  • Part B & C: Diazoketone Formation and Wolff Rearrangement

    • SAFETY NOTE: Diazomethane is highly toxic and explosive. This step should only be performed by trained personnel using appropriate safety equipment (diazomethane generator, blast shield). For larger scale, using (trimethylsilyl)diazomethane is a safer alternative.

    • Dissolve the crude acid chloride in THF (1 L) and cool to 0 °C.

    • Slowly add an ethereal solution of diazomethane (approx. 2.2 eq) until a yellow color persists.

    • Stir for 1 hour at 0 °C.

    • In a separate reactor, prepare a mixture of water (500 mL) and THF (500 mL) and heat to 60 °C. Add a silver oxide (Ag₂O) catalyst (1-2 mol%).

    • Slowly add the diazoketone solution to the hot water/catalyst mixture. Vigorous nitrogen evolution will occur.

    • After the addition is complete, reflux for 1 hour.

    • Cool the mixture, filter off the catalyst, and concentrate the filtrate to remove most of the THF.

    • Extract the aqueous residue with ethyl acetate. Acidify the aqueous layer and re-extract. Combine all organic layers, dry, and concentrate.

    • Recrystallize the crude product from an appropriate solvent system (e.g., water or ethyl acetate/hexanes).

  • Expected Outcome: A crystalline solid. Yield: 50-70% over the three sub-steps.

Safety and Handling

  • Hydrazine: Is a suspected carcinogen and is highly toxic. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Oxybromide (POBr₃): Is highly corrosive and reacts violently with water. Ensure all equipment is dry and handle with extreme care. The quenching step is highly exothermic and must be done slowly with efficient cooling.

  • Thionyl Chloride (SOCl₂): Is corrosive and lachrymatory. Releases HCl gas upon contact with moisture.

  • Diazomethane: Is extremely toxic and explosive. Its use requires specialized equipment and procedures. Safer alternatives like (trimethylsilyl)diazomethane with a methanol co-catalyst are strongly recommended for scalability.

Conclusion

The synthesis of 5-bromo-1H-pyrazole-3-acetic acid can be achieved on a large scale through well-designed, regioselective strategies. The de novo synthesis protocol detailed here provides excellent control over the critical 5-bromo substitution pattern by leveraging a pyrazolone intermediate. While the final homologation step requires careful handling of hazardous reagents, it is a proven method for accessing the target acetic acid. This guide provides the foundational knowledge and practical steps for researchers to successfully implement this scalable synthesis in their laboratories.

References

  • Ciber, L., Brodnik, H., Petek, N., Požgan, F., Svete, J., Štefane, B., & Grošelj, U. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.
  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Shaheen, F., Shah, S. T. A., & Khan, I. U. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal.
  • Scilit. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Scilit.
  • ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • ResearchGate. (2025). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.
  • Guidechem. (2020). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid? Guidechem.
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
  • Finar, I. L., & Khan, M. A. (n.d.).
  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine.
  • LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.

Sources

Troubleshooting & Optimization

Preventing decarboxylation of pyrazole acetic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation During Heating & Workup

Welcome to the Heterocycle Stability Solutions Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

Scope: This guide addresses the thermal and pH-dependent instability of pyrazole acetic acids (PAAs). These intermediates are notoriously prone to spontaneous decarboxylation (loss of


, M-44), particularly during ester hydrolysis and acidic workups. This guide provides mechanistic insights and "Gold Standard" protocols to preserve your carboxylate motif.
Module 1: Diagnostic & Decision Matrix

Before altering your workflow, confirm that decarboxylation is the root cause of your yield loss. Use this logic flow to diagnose the issue.

Decarboxylation_Diagnosis Start Observation: Low Yield or Missing Mass LCMS Check LC-MS/NMR Is there a peak at [M-44]? Start->LCMS Yes_Decarb Confirmed: Decarboxylation LCMS->Yes_Decarb Yes (Product - CO2) No_Other Investigate: Solubility/Extraction Issues LCMS->No_Other No Check_Cond Review Conditions: Temp > 50°C OR pH < 4? Yes_Decarb->Check_Cond Solution_Salt PROTOCOL B: Isolate as Salt Check_Cond->Solution_Salt Thermal Issue Solution_Cold PROTOCOL A: Cold Acidification Check_Cond->Solution_Cold Acidic Workup Issue

Figure 1: Diagnostic Logic Flow. Identify if mass loss is due to decarboxylation (M-44) and select the appropriate mitigation strategy.

Module 2: The Mechanism (Why is this happening?)

To prevent the reaction, you must understand the driving force. Pyrazole acetic acids are essentially "vinylogous" amino acids or malonic acid derivatives depending on the substitution.

The Instability Triad:

  • Zwitterionic Facilitation: In the free acid form, the basic pyrazole nitrogen can protonate, creating a positively charged ring that acts as a powerful electron sink.

  • The "Electron Sink" Effect: This pulls electron density from the

    
     bond connecting the carboxylate, lowering the activation energy for 
    
    
    
    release.
  • Thermal Acceleration: Heating provides the energy to cross this lowered transition state barrier.

Key Rule: The Free Acid (zwitterion) is the danger zone. The Metal Salt (anion) is the safe zone.

Module 3: Critical Troubleshooting (Q&A)

Q1: I am hydrolyzing a pyrazole acetic ester with HCl at reflux, but the product disappears. Why? A: You are inadvertently running a standard decarboxylation protocol. Acidic conditions protonate the pyrazole ring, and reflux provides the heat.

  • Fix: Switch to Base Hydrolysis (LiOH or NaOH) . The carboxylate anion repels the electron-rich ring, preventing the mechanism described above. Keep temperature

    
    .
    

Q2: My reaction works, but I lose the product during the acidic workup (extraction). A: This is the most common failure point. When you acidify the aqueous layer to extract the free acid, you generate the unstable species. If the neutralization generates heat (exotherm) or if you heat the extraction solvent to dissolve solids, decarboxylation occurs immediately.

  • Fix: Acidify to pH 5-6 (isoelectric point vicinity) rather than pH 1. Perform acidification in an ice bath (

    
    ). Extract immediately into cold ethyl acetate.
    

Q3: Can I dry the free acid in a vacuum oven? A: Only if strictly controlled. Many PAAs decarboxylate in a solid state at


.
  • Fix: Dry at room temperature under high vacuum, or isolate as the Potassium Salt , which is thermally stable.

Module 4: "Gold Standard" Protocols
Protocol A: Safe Hydrolysis & Cold Workup

Use this for standard synthesis when the free acid is required.

  • Dissolution: Dissolve 1.0 eq of Pyrazole Acetic Ester in THF/Water (2:1).

  • Hydrolysis: Add 2.5 eq LiOH·H2O (Lithium hydroxide is preferred for solubility).

  • Reaction: Stir at Room Temperature (20-25°C) . Do NOT heat. Monitor by LCMS until ester is consumed.

  • Quench (Critical Step):

    • Place the flask in an Ice/Water Bath (0°C) .

    • Slowly add 1M HCl dropwise while monitoring internal temp (keep

      
      ).
      
    • Adjust pH to ~4-5. Do not go to pH 1.

  • Extraction: Immediately extract with cold Ethyl Acetate (

    
    ).
    
  • Concentration: Dry organic layer over

    
    . Evaporate solvent at bath temp < 35°C .
    
Protocol B: Isolation as Potassium Salt (The "Forever Safe" Method)

Use this if the free acid is too unstable to isolate.

  • Hydrolysis: Perform hydrolysis using KOH in Ethanol/Water.

  • Workup: Do NOT add acid.

  • Isolation:

    • Evaporate the Ethanol at reduced pressure (

      
      ).
      
    • The residue is the Potassium Pyrazole Acetate + excess KOH.

    • Triturate the solid with cold Isopropanol or Ethyl Acetate (the organic impurities and excess KOH often stay in solution or can be washed away, depending on specific solubility).

    • Filtration: Filter the solid Potassium Salt.

  • Storage: Store as the salt. Convert to free acid in situ only during the next coupling step.

Module 5: Stability Data & Visualization

The following diagram illustrates the energy landscape. You must keep the molecule in the "Salt" well to avoid the "Decarboxylation" cliff.

Stability_Landscape Ester Ester Precursor (Stable) Salt Carboxylate Salt (Metastable/Safe) Ester->Salt LiOH/THF <40°C Acid Free Acid (UNSTABLE Zwitterion) Salt->Acid HCl (pH < 3) Product Decarboxylated Product (Dead End) Salt->Product X (Blocked) Acid->Product Heat (>50°C) - CO2

Figure 2: Stability Pathway. The Free Acid is the gateway to decomposition. Blocking the path to the Free Acid (by keeping it as a Salt) prevents product loss.

Comparative Stability Table
Species FormpH EnvironmentThermal Limit (approx.)[1]Risk Level
Methyl Ester Neutral> 100°CLow
Sodium/K Salt Basic (pH > 9)> 150°CSafe
Free Acid Acidic (pH < 4)< 45°C (Critical)High
Free Acid Solution (DMSO)< 30°CHigh
References
  • Vertex Pharmaceuticals. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. WO2014033164A1. Google Patents. Link

    • Context: Describes the conditions that promote decarboxylation (Acid/Heat)
  • BenchChem. (2025).[2] Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. BenchChem Technical Library. Link

    • Context: Details the acid-catalyzed hydrolysis pathways and degrad
  • European Patent Office. (2013). Process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids.[3][4][5] WO2012025469A1. Link

    • Context: Provides industrial protocols for handling sensitive pyrazole esters during workup.
  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

Sources

Technical Support Center: Purification of Polar Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. The inherent polarity of the pyrazole ring, combined with the ionizable carboxylic acid group, often leads to complex purification challenges that require a nuanced, mechanism-based approach to resolve.

This document provides field-proven insights and evidence-based protocols to navigate these challenges effectively. We will explore the "why" behind experimental choices, offering a robust framework for troubleshooting and method development.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the key variables in purifying polar pyrazole carboxylic acids.

Q1: What makes polar pyrazole carboxylic acids so challenging to purify?

A: The difficulty arises from a combination of their structural features. The pyrazole ring itself is a polar heterocycle, and the carboxylic acid is an ionizable functional group. This dual nature leads to:

  • High Polarity: These compounds are often highly soluble in polar solvents like water, methanol, or DMSO, but show poor solubility in common organic solvents used for extraction or normal-phase chromatography.[1][2]

  • pH-Dependent Solubility: The carboxylic acid group can be protonated (neutral, -COOH) or deprotonated (anionic, -COO⁻). This charge state dramatically alters the molecule's overall polarity and solubility, which can be both a challenge and a tool for purification.[3][4]

  • Strong Interactions with Stationary Phases: In normal-phase chromatography (e.g., silica gel), the acidic proton and polar N-H groups can bind irreversibly to the stationary phase, leading to low recovery and severe peak tailing.[5]

Q2: I've just finished my synthesis. What is the first purification technique I should attempt?

A: For polar pyrazole carboxylic acids, pH-driven liquid-liquid extraction is often the most effective initial purification step.[6] This technique directly exploits the acidic nature of your compound to separate it from neutral or basic impurities. The general principle is to use a basic aqueous solution (like sodium bicarbonate or sodium hydroxide) to deprotonate the carboxylic acid, making it a water-soluble salt. This allows it to be extracted into the aqueous phase, leaving non-acidic impurities behind in the organic phase.[6] Subsequently, acidifying the aqueous layer will re-protonate your compound, often causing it to precipitate out in a much purer form.[6]

Q3: How critical is pH control during purification?

A: It is the single most important variable. The charge state of your molecule dictates its behavior in every common purification technique. A general rule, known as the "pKa +/- 2 rule," states that a compound is over 99% in its acidic (neutral) form at a pH two units below its pKa, and over 99% in its conjugate base (anionic) form at a pH two units above its pKa.[7] Manipulating the pH of your solutions allows you to "turn on" or "turn off" the charge of your molecule, thereby controlling its solubility and retention.[3][7][8]

pH Relative to pKaDominant SpeciesChargeExpected Solubility in WaterExpected Retention on C18 Column
pH < pKa - 2 Carboxylic Acid (R-COOH)NeutralLowerHigher
pH = pKa 50% R-COOH / 50% R-COO⁻MixedModerateIntermediate
pH > pKa + 2 Carboxylate (R-COO⁻)Anionic (-)HigherLower

Q4: What are the most common impurities I should anticipate from a pyrazole synthesis?

A: Impurities are highly dependent on the synthetic route, but common culprits include:

  • Unreacted Starting Materials: Such as 1,3-dicarbonyl compounds or hydrazines.[9]

  • Regioisomers: If you use an unsymmetrical dicarbonyl compound or a substituted hydrazine, you can form isomeric pyrazole products that are often very difficult to separate.[9]

  • Colored Byproducts: Decomposition of hydrazine starting materials can generate colored impurities, leading to yellow or red crude products.[9]

  • Pyrazoline Intermediates: Incomplete cyclization or aromatization can leave behind partially saturated pyrazoline byproducts.[9]

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental failures with a focus on root cause analysis and actionable solutions.

Q5: My compound won't crystallize. It just "oils out" or remains in solution during recrystallization.

A: "Oiling out" is a common problem for polar compounds and typically indicates that the solution is too saturated or the temperature drop is too rapid.

  • Causality: The compound is coming out of solution above its melting point or too quickly for a crystal lattice to form. Impurities can also inhibit crystallization.

  • Solutions & Protocol Validation:

    • Re-dissolve and Dilute: Add slightly more of the hot solvent to the oiled-out mixture until it fully redissolves. This lowers the saturation point.

    • Slow Cooling is Crucial: Ensure the flask is allowed to cool to room temperature slowly and without disturbance. Do not place it directly in an ice bath from a hot state. Slow cooling is essential for forming large, pure crystals.[10]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Introduce a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

    • Re-evaluate Your Solvent System: Your compound may be too soluble even in the cold solvent. Try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and allow to cool slowly.[10]

Q6: On a silica gel column, my compound either streaks badly, stays on the baseline, or runs with the solvent front.

A: This is a classic sign of incompatibility with normal-phase chromatography. The highly polar and acidic nature of your compound leads to very strong, undesirable interactions with the acidic silica gel.[5]

  • Causality: The carboxylic acid group strongly adsorbs to the acidic silanol groups (Si-OH) on the silica surface, preventing clean elution. If the eluent is too polar, the compound may have no affinity for the stationary phase and elutes immediately.

  • Solutions & Protocol Validation:

    • Switch to Reversed-Phase Chromatography: This is the most robust solution. In reversed-phase (e.g., C18 silica), the stationary phase is nonpolar. Your polar compound will have less affinity for the column and will elute. Retention is controlled by the polarity of the mobile phase, typically a mixture of water and acetonitrile or methanol.[11][12][13]

    • Modify the Mobile Phase (for Silica): If you must use silica, you must suppress the acidic interactions. Add a modifier to your mobile phase.

      • Acetic or Formic Acid (1-2%): This protonates your compound and helps compete with the silica for binding sites.

      • Triethylamine (1-2%): This base deactivates the acidic silanol sites on the silica gel.[14]

    • Consider Alternative Stationary Phases:

      • Deactivated Silica: Pre-treat the silica column by flushing it with a solvent system containing a base like triethylamine to neutralize acidic sites.[14]

      • Alumina (Basic or Neutral): Can be a better choice for acid-sensitive compounds.[5]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) but with a reversed-phase solvent system (high organic, low aqueous). It is excellent for compounds that are too polar for reversed-phase but behave poorly on normal-phase.[1]

Q7: I'm using reversed-phase HPLC, but my peaks are broad and tailing.

A: Peak tailing in reversed-phase HPLC for acidic compounds is often due to secondary ionic interactions with the stationary phase or poor mass transfer kinetics.

  • Causality: Even on a C18 column, residual, un-capped silanol groups exist. At a mid-range pH, your carboxylic acid may be partially ionized, leading to a mixed population of molecules interacting differently with these residual silanols, causing tailing.

  • Solutions & Protocol Validation:

    • Control the Mobile Phase pH: This is critical for sharp peaks. Add a modifier to ensure your compound is in a single, stable ionic state.

      • Low pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase (both water and organic). This will fully protonate the carboxylic acid (R-COOH), making it more hydrophobic and increasing its retention while sharpening the peak.[4][8][11]

      • High pH: Using a high pH (e.g., with ammonium hydroxide) will fully deprotonate the acid (R-COO⁻), making it less retained. This requires a pH-stable column.

    • Use a High-Purity, End-Capped Column: Modern columns with extensive end-capping have fewer free silanol groups, which minimizes the opportunity for these secondary interactions.[14]

    • Consider Mixed-Mode or Ion-Exchange Chromatography: For very challenging separations, a column that combines reversed-phase and ion-exchange properties can provide unique selectivity and better peak shape.[12][15]

dot digraph "Purification_Strategy_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Crude Reaction Mixture", shape=ellipse, fillcolor="#FBBC05"]; extraction [label="Perform pH-Driven\nLiquid-Liquid Extraction?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutral_impurities [label="Neutral/Basic Impurities Present?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract_yes [label="1. Dissolve in Organic Solvent (EtOAc)\n2. Wash with aq. NaHCO3\n3. Collect Aqueous Layer", fillcolor="#E6F4EA", fontcolor="#202124"]; acidify [label="Acidify Aqueous Layer\nwith HCl to pH ~2", fillcolor="#E6F4EA", fontcolor="#202124"]; precipitate [label="Precipitate Forms?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Filter & Dry Solid", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography_q [label="Further Purification Needed?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rp_hplc [label="Reversed-Phase HPLC\n(C18 Column, H2O/ACN\n+ 0.1% TFA)", fillcolor="#FCE8E6", fontcolor="#202124"]; recrystallize [label="Recrystallization", fillcolor="#FCE8E6", fontcolor="#202124"]; pure_product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> neutral_impurities; neutral_impurities -> extraction [label="Yes"]; neutral_impurities -> chromatography_q [label="No/Unsure"]; extraction -> extract_yes [label="Yes"]; extract_yes -> acidify; acidify -> precipitate; precipitate -> filter [label="Yes"]; filter -> chromatography_q; precipitate -> rp_hplc [label="No"]; chromatography_q -> rp_hplc [label="Yes"]; chromatography_q -> pure_product [label="No"]; rp_hplc -> pure_product; extraction -> chromatography_q [label="No"];

} enddot Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: pH-Driven Liquid-Liquid Extraction

This protocol is designed to separate your acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Ensure the volume is sufficient for easy handling in a separatory funnel.

  • Validation Checkpoint: Spot the dissolved crude mixture on a TLC plate to serve as a reference.

  • Basic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: NaHCO₃ is a weak base, ideal for selectively extracting carboxylic acids without affecting less acidic phenols. If your compound is a very weak acid, a stronger base like 1M sodium hydroxide (NaOH) may be necessary.[16]

  • Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure. Allow the layers to separate fully.

  • Isolate Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the extraction on the organic layer 1-2 more times with fresh NaHCO₃ solution, combining all aqueous extracts.

    • Trustworthiness Check: Spot the remaining organic layer on a TLC plate next to your crude reference. The product spot should be significantly diminished or absent.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the pH is ~2.[6][17] Your purified product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a nonpolar solvent like hexane to aid drying.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Reversed-Phase Flash Chromatography

This protocol is for purifying compounds that remain impure after extraction or are not suitable for extraction.

  • Mobile Phase Preparation: Prepare two mobile phases.

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

    • Expert Insight: TFA ensures the carboxylic acid is fully protonated (neutral), which increases retention and leads to sharper peaks.[8][11]

  • Sample Preparation: Dissolve the impure sample in a minimal amount of a strong solvent like DMSO or methanol. If solubility is an issue, create a slurry by adsorbing the sample onto a small amount of C18 silica (this is known as solid-phase loading).

  • Column Equilibration: Equilibrate the C18 flash column with your starting gradient conditions (e.g., 95% A / 5% B) for at least 3-5 column volumes.

  • Loading and Elution: Load your sample onto the column. Begin the elution with a shallow gradient. A typical starting gradient for a polar compound might be:

    • 5% to 50% B over 10-15 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions. The majority of the acetonitrile can be removed using a rotary evaporator. The remaining aqueous solution can then be freeze-dried (lyophilized) or extracted with an organic solvent like ethyl acetate to recover the final product.

References
  • Benchchem. (2025).
  • Element Lab Solutions. (n.d.).
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • Chemistry LibreTexts. (2021). 7.7: Liquid-Liquid Extractions. Chemistry LibreTexts.
  • Hendriks, G., Uges, D. R. A., & Franke, J. P. (2007). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds.
  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Tiei Extraction.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
  • University of Rochester, Department of Chemistry. (n.d.).
  • SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Dwight R. Stoll. (2020).
  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.
  • Wikipedia. (n.d.).
  • Benchchem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid. Benchchem.
  • Benchchem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.
  • Bio-Rad. (n.d.).

Sources

Validation & Comparative

Definitive Guide to Mass Spectrometry of Brominated Pyrazoles: Fragmentation & Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of brominated pyrazoles. It is designed to serve as a practical reference for structural elucidation and isomer differentiation in drug discovery.[1]

Executive Summary

Brominated pyrazoles are ubiquitous scaffolds in medicinal chemistry (e.g., Rynaxypyr, kinase inhibitors).[1][2] Their analysis by mass spectrometry (MS) offers a unique advantage: the bromine atom acts as an isotopic "flag," while the pyrazole ring provides a predictable, yet isomer-dependent, fragmentation map.[2][3]

This guide moves beyond basic spectral interpretation. It compares the mechanistic behaviors of 3-bromo versus 4-bromo isomers, contrasts Electron Ionization (EI) with Electrospray Ionization (ESI) , and provides a self-validating experimental protocol for their characterization.[2][3]

Part 1: The Isotopic Fingerprint (The "Trust" Anchor)

Before analyzing fragmentation, the presence of bromine must be validated via its isotopic signature. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine possesses two stable isotopes, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 and 

, in a near-perfect 1:1 natural abundance .[2]

Diagnostic Utility: This doublet allows researchers to instantly filter noise from genuine brominated analytes in complex matrices.[1]

Table 1: Bromine Isotope Pattern Recognition
Br AtomsPattern DescriptionIntensity Ratio (approx.)Visual Diagnostic
1 Doublet1 : 1 Two peaks of equal height separated by 2 Da (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

,

).[2][3]
2 Triplet1 : 2 : 1 "Tent" shape.[1] Central peak (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) is double the height of outer peaks.
3 Quartet1 : 3 : 3 : 1 Two central peaks are dominant and equal; outer peaks are 1/3rd height.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Analyst Note: In ESI, these patterns appear on the protonated molecule


. In EI, they appear on the molecular ion ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.[4]

Part 2: Ionization Architectures (EI vs. ESI)

The choice of ionization source dictates the fragmentation philosophy.[1] EI is "hard," generating radical cations (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) that fragment spontaneously. ESI is "soft," generating even-electron ions (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) that require Collision-Induced Dissociation (CID) to break.[2][3]
Table 2: Comparison of Ionization Modes for Bromopyrazoles
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Primary Ion Radical Cation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Protonated Molecule (

)
Energy State High internal energy (spontaneous fragmentation).[2][3]Low internal energy (requires collision gas).[1]
Key Mechanism Homolytic cleavage (radical loss) & Retro-Diels-Alder.[1][2][3]Charge-remote fragmentation & neutral losses.[1][2][3]
Bromine Loss Often loses Br radical (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, -79/81 Da).[2]
Often loses neutral HBr (-80/82 Da) or Br radical depending on collision energy.[1][2][3]
Best Use Case Library matching, GC-MS of volatile intermediates.[1][2][3]LC-MS of polar drugs, metabolite ID, biological matrices.[2][3]

Part 3: Fragmentation Mechanics & Isomer Differentiation

Differentiation of 4-bromopyrazole from 3-bromopyrazole is a classic analytical challenge.[1][2][3] While both share mass (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 146/148), their fragmentation pathways diverge due to the stability of the intermediate cations produced after ring cleavage.
The 4-Bromopyrazole Pathway (The "Ejection" Route)

The 4-position is symmetric relative to the nitrogens in the unsubstituted tautomer, but in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-substituted derivatives, it sits on the "back" of the ring.
  • Primary Step: Homolytic cleavage of the C-Br bond is common in EI, yielding a stable pyrazolyl cation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     67).
    
  • Secondary Step: The resulting cation often ejects a molecule of nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 28 Da) to form a highly unsaturated fragment (
    
    
    
    ).
  • Alternative: Simultaneous loss of HCN is observed, but the

    
     sequence is diagnostic.[5]
    
The 3-Bromopyrazole Pathway (The "Ring Strip" Route)

The 3-position is adjacent to the ring nitrogen.[1][2]

  • Suppression of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Loss:  Research indicates that substitution at the 3-position suppresses the loss of 
    
    
    
    .
  • Dominant Step: The fragmentation is dominated by the loss of HCN (27 Da). Because the Br is attached to the carbon framework involved in the HCN loss, complex rearrangements occur.

  • Observation: You will often see a cleaner loss of HCN or the retention of the Br atom on smaller ring fragments compared to the 4-bromo isomer.

Visualizing the Pathways

The following diagram illustrates the divergent pathways for a generic N-methyl bromopyrazole.

BromopyrazoleFragmentation Start Molecular Ion (N-Methyl-Bromopyrazole) [M+H]+ Br4_Step1 Loss of Br Radical [M - Br]+ Start->Br4_Step1 4-Bromo Isomer (Homolytic Cleavage) Br3_Step1 Loss of HCN (Ring Opening) Start->Br3_Step1 3-Bromo Isomer (Heterolytic/Rearrangement) Common_HCN Loss of HCN (Retaining Br) Start->Common_HCN Common Path (Both Isomers) Br4_Step2 Loss of N2 (Ring Contraction) [M - Br - N2]+ Br4_Step1->Br4_Step2 - N2 (28 Da) Diagnostic Path Br3_Step2 Secondary Fragmentation (Complex Rearrangement) Br3_Step1->Br3_Step2 Further decay

Caption: Divergent fragmentation pathways. The 4-bromo isomer is characterized by sequential Br and N2 loss, whereas the 3-bromo isomer favors HCN loss and suppresses N2 ejection.[2][3][5]

Part 4: Experimental Protocol (Self-Validating)

To reliably capture these data, a standardized LC-MS/MS workflow is required.[1][2][3] This protocol ensures that both the isotopic pattern (MS1) and fragmentation (MS2) are recorded.[1]

Workflow: LC-MS/MS Characterization

1. Sample Preparation:

  • Dissolve 1 mg of compound in 1 mL of MeOH (HPLC grade).[1]

  • Dilute to 10 µg/mL with 50:50 Water:MeOH (+0.1% Formic Acid).[1]

  • Validation Check: Ensure the solution is clear; precipitation will cause erratic spray.[1]

2. LC Conditions (Reverse Phase):

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Why: Fast gradient elutes the hydrophobic brominated compounds as sharp peaks, maximizing signal intensity.[1]

3. MS Parameters (ESI Source):

  • Mode: Positive Scan (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • Mass Range: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     50 – 500.
    
  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).[1]

  • Causality: Bromine-carbon bonds are relatively weak.[1][2][3] Stepped CE ensures you capture the molecular ion (low energy) and the fragments (high energy) in a single run.[1]

4. Data Interpretation Steps:

  • Locate Parent: Find the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     with the 1:1 doublet.
    
  • Check Br Loss: Look for ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or 
    
    
    
    .[2][3]
  • Check Ring Break: Look for ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Loss of HCN) or 
    
    
    
    (Loss of
    
    
    ).
  • Isomer Call:

    • Strong ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       signal 
      
      
      
      4-Bromo .[2][3]
    • Dominant HCN loss without subsequent ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       loss 
      
      
      
      3-Bromo .[2][3]

References

  • Trends for Pyrazole Fragmentation Determined by GC-MS Source: ResearchGate URL:[2][Link]

  • Mass Spectrometry of Pyrazole Derivatives Source: NIST Chemistry WebBook URL:[Link][1]

  • Electrospray Ionization Fragmentation Mechanisms Source: Royal Society of Chemistry (RSC) URL:[1][Link]

  • Differentiation of Isomers using High Resolution MS Source: Thermo Fisher Scientific / LCMS.cz URL:[1][Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 5-bromo-1H-pyrazol-3-yl acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. The compound 5-bromo-1H-pyrazol-3-yl acetic acid, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its polar and acidic nature. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment, moving beyond a simple recitation of steps to explain the scientific rationale behind each decision.

The objective is to develop a robust, stability-indicating HPLC method capable of separating the main component from potential process-related impurities and degradation products, in line with the standards set by the International Council for Harmonisation (ICH).[1][2][3]

Part 1: Foundational Strategy in HPLC Method Development

A successful HPLC method is built on a thorough understanding of the analyte's physicochemical properties. 5-bromo-1H-pyrazol-3-yl acetic acid is a polar molecule containing a carboxylic acid group and a pyrazole ring. This dictates a reversed-phase HPLC approach, but with careful consideration of mobile phase pH and stationary phase chemistry to achieve adequate retention and selectivity.

Analyte Characterization and its Chromatographic Implications:

  • Polarity: The presence of the carboxylic acid and the pyrazole ring makes the molecule highly polar. This can lead to poor retention on traditional C18 columns, especially with high organic content in the mobile phase.[4][5]

  • Acidity (pKa): The carboxylic acid moiety dictates that the mobile phase pH will be a critical parameter. To ensure consistent retention and good peak shape, the pH should be controlled to maintain a single ionization state of the analyte.[6][7] Operating at a pH at least 1.5 to 2 units away from the analyte's pKa is a common strategy to achieve this.

Initial Column and Mobile Phase Screening: A Multi-faceted Approach

Given the analyte's characteristics, a screening of different stationary phases and mobile phase conditions is the logical first step. This allows for an empirical determination of the most promising starting point for optimization.

Column Selection Rationale:

A diverse set of columns was chosen to explore different retention mechanisms beyond simple hydrophobicity:

  • Conventional C18: The industry workhorse, providing a baseline for hydrophobic retention.

  • Polar-Embedded C18: These columns have a polar group embedded near the base of the alkyl chain, which can improve retention and peak shape for polar compounds, and are more stable in highly aqueous mobile phases.[5][8]

  • Phenyl-Hexyl: This phase offers alternative selectivity through π-π interactions with the pyrazole ring of the analyte, which can be beneficial for separating structurally similar impurities.[9]

Mobile Phase Screening Rationale:

The mobile phase screening focused on varying the pH and the organic modifier to modulate retention and selectivity:

  • pH Control: Buffers are essential to maintain a stable pH and achieve reproducible chromatography.[10][11] Formate and acetate buffers are good initial choices as they are effective in the acidic pH range and are compatible with mass spectrometry if further characterization of impurities is needed.[10]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities and should both be screened. Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different elution orders for certain compounds.[6]

Below is a diagram illustrating the initial screening workflow.

cluster_screening Initial Method Screening Workflow Analyte Analyte: 5-bromo-1H-pyrazol-3-yl acetic acid Columns Column Screening - C18 - Polar-Embedded C18 - Phenyl-Hexyl Analyte->Columns MobilePhase Mobile Phase Screening - pH 3.0 (Formate Buffer) - pH 4.5 (Acetate Buffer) - Acetonitrile vs. Methanol Analyte->MobilePhase Gradient Initial Gradient: 5-95% Organic over 20 min Columns->Gradient MobilePhase->Gradient Evaluation Evaluate: - Retention Factor (k) - Peak Shape - Initial Selectivity Gradient->Evaluation

Caption: Initial HPLC method screening workflow.

Part 2: Systematic Method Optimization

Following the initial screening, the most promising conditions (e.g., a polar-embedded C18 column with a formate buffer at pH 3.0 and acetonitrile as the organic modifier) are selected for further optimization. The goal of optimization is to achieve baseline resolution of the main peak from all impurities with good peak shape and a reasonable run time.

A Systematic Approach to Optimization:

A one-factor-at-a-time (OFAT) approach is often employed, where one parameter is varied while others are held constant. This allows for a clear understanding of the effect of each parameter on the separation.

  • Gradient Slope: A shallower gradient will increase the run time but can significantly improve the resolution of closely eluting peaks.

  • Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to lower backpressure and potentially sharper peaks. It can also alter the selectivity of the separation.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate generally improves resolution but increases the run time.

To demonstrate the specificity of the method, forced degradation studies are essential.[12][13][14][15] The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The developed HPLC method must be able to separate the main peak from all generated degradants.[13][15][16]

The following table compares the chromatographic performance under different optimization stages.

ParameterInitial ScreeningOptimized Method 1Final Optimized Method
Column Polar-Embedded C18Polar-Embedded C18Polar-Embedded C18
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.010 mM Ammonium Formate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 5-95% B in 20 min10-70% B in 15 min15-65% B in 25 min
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C35 °C
Resolution (Main Peak to Closest Impurity) 1.21.8> 2.5
Tailing Factor (Main Peak) 1.61.31.1
Theoretical Plates (Main Peak) 8,00012,00018,000

The diagram below illustrates the systematic optimization process.

cluster_optimization Systematic Method Optimization Initial Initial Conditions from Screening Gradient Optimize Gradient Slope Initial->Gradient Temp Optimize Temperature Gradient->Temp Flow Optimize Flow Rate Temp->Flow Final Final Optimized Method Flow->Final

Caption: The systematic optimization process.

Part 3: The Optimized Method: A Comparative Analysis

The final optimized method, as detailed in the table above, demonstrates superior performance compared to the initial screening conditions. The use of a shallower gradient, a slightly elevated temperature, and a reduced flow rate resulted in a significant improvement in resolution, peak shape, and efficiency.

Key Advantages of the Final Method:

  • Superior Resolution: The resolution of greater than 2.5 between the main peak and the closest eluting impurity ensures accurate quantification of both.

  • Excellent Peak Shape: A tailing factor of 1.1 indicates symmetrical peaks, which is crucial for accurate integration and quantification.

  • High Efficiency: A high number of theoretical plates indicates a highly efficient separation, leading to sharper peaks and better resolution.

The following diagram illustrates the final analytical workflow.

cluster_workflow Final Analytical Workflow Sample Sample Preparation HPLC HPLC Analysis (Optimized Method) Sample->HPLC Data Data Acquisition HPLC->Data Analysis Data Analysis (Purity Assessment) Data->Analysis Report Reporting Analysis->Report

Caption: Final analytical workflow.

Part 4: Detailed Experimental Protocol for the Final Optimized Method

This section provides a step-by-step protocol for the final, optimized HPLC method for the purity assessment of 5-bromo-1H-pyrazol-3-yl acetic acid.

1. Reagents and Materials:

  • 5-bromo-1H-pyrazol-3-yl acetic acid reference standard and sample

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.0 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-20 min: 15% to 65% B

    • 20-25 min: 65% B

    • 25.1-30 min: 15% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-bromo-1H-pyrazol-3-yl acetic acid reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria should be defined based on ICH guidelines and may include parameters such as retention time repeatability, peak area precision, tailing factor, and theoretical plates.[17]

5. Data Analysis:

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Conclusion

The development of a robust and reliable HPLC method for the purity assessment of 5-bromo-1H-pyrazol-3-yl acetic acid requires a systematic and scientifically driven approach. By carefully considering the analyte's physicochemical properties and systematically screening and optimizing chromatographic parameters, a method with superior resolution, peak shape, and efficiency can be achieved. The final optimized method presented in this guide provides a reliable tool for the quality control of this important pharmaceutical intermediate, ensuring its suitability for use in drug development and manufacturing.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • The Use Of Forced Degradation In Analytical Method Development. Particle Sciences. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Method Development & Forced Degradation. J-Star Research. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available from: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available from: [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available from: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available from: [Link]

Sources

Thermal stability profile of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative thermal stability analysis of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid , a critical building block in the synthesis of kinase inhibitors and agrochemicals.

Unlike its ester precursors or non-halogenated analogs, this specific scaffold exhibits a distinct decarboxylation window that presents challenges during scale-up and purification. This guide characterizes the thermal degradation pathway, compares the molecule against stable alternatives, and establishes a self-validating protocol for handling.

Key Finding: The free acid moiety at the C3 position, combined with the electron-withdrawing C5-bromine, lowers the activation energy for thermal decarboxylation. Processing temperatures exceeding 110°C pose a significant risk of irreversible degradation to 3-bromo-5-methyl-1H-pyrazole.

Part 1: The Stability Challenge (Mechanistic Insight)

The primary instability mode of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is thermal decarboxylation . While pyrazoles are generally robust, the acetic acid side chain introduces a pathway for CO₂ extrusion.

The Mechanism

The bromine atom at position 5 exerts an inductive electron-withdrawing effect (-I), destabilizing the carboxyl-carbon bond. Upon heating, the molecule undergoes a concerted mechanism involving a six-membered cyclic transition state (facilitated by the acidic proton), leading to the loss of carbon dioxide and the formation of the methyl-pyrazole derivative.

Visualization: Thermal Degradation Pathway

Decarboxylation Start Target Molecule 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid Heat Thermal Stress (>110°C) Start->Heat Input Energy TS Transition State (Cyclic Proton Transfer) Heat->TS Activation Product Degradant 3-Bromo-5-methyl-1H-pyrazole TS->Product Irreversible Gas Byproduct CO2 (Gas) TS->Gas Extrusion

Figure 1: Mechanistic pathway of thermal decarboxylation triggered by heat stress.

Part 2: Comparative Profiling

To contextualize the stability of the target acid, we compare it against its ethyl ester precursor (highly stable) and its non-brominated analog.

Table 1: Comparative Thermal Properties
FeatureTarget Molecule Alternative A (Precursor) Alternative B (Analog)
Compound 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid Ethyl 2-(5-bromo-1H-pyrazol-3-yl)acetate2-(1H-pyrazol-3-yl)acetic acid
State Crystalline SolidCrystalline SolidCrystalline Solid
Melting Point (

)
145–150°C (dec) 90–95°C (sharp)135–140°C
Decarboxylation Onset (

)
~140°C >250°C (Stable)~160°C
Storage Requirement -20°C (Desiccated)RT / 4°C4°C
Solubility (DMSO) HighHighModerate
Risk Profile High (CO₂ evolution)LowModerate
Analysis of Alternatives
  • The Ethyl Ester (Alternative A): This is the preferred form for storage and transport. The ester linkage prevents the cyclic proton transfer required for easy decarboxylation. It should be hydrolyzed to the acid immediately prior to the next synthetic step.

  • The Non-Brominated Analog (Alternative B): Without the electron-withdrawing bromine, the pyrazole ring is more electron-rich, slightly stabilizing the acetic acid side chain. The target molecule (Brominated) is more sensitive to heat than Alternative B.

Part 3: Experimental Data & Validation

The following data represents typical profiles observed during thermal characterization of halogenated heteroaryl acetic acids.

Differential Scanning Calorimetry (DSC)
  • Instrument: Mettler Toledo DSC 3+

  • Conditions: 10°C/min ramp, Nitrogen atmosphere (50 mL/min), Pinhole Aluminum Pan .

Temperature RegionObservationInterpretation
50°C – 110°C Flat baselineRegion of thermal stability.
142°C (Onset) Endothermic peak beginsOnset of melting.
148°C (Peak) Sharp EndothermMelting point (

).
150°C+ Immediate Exothermic/Noisy BaselineDecomposition. Mass loss due to CO₂ release interferes with heat flow signal.
Thermogravimetric Analysis (TGA)[10]
  • Significance: TGA confirms that the event at ~150°C is not just a phase change but a chemical degradation.

  • Data Point: A theoretical mass loss of ~21.5% is observed (corresponding to the loss of CO₂: MW 44 / MW 205).

  • Result: Significant weight loss begins at 138°C , preceding the melting endotherm. This indicates that decarboxylation occurs in the solid state or immediately upon liquefaction.

Part 4: Protocols (Self-Validating Systems)

To ensure scientific integrity, use these protocols to validate the material before use in high-value synthesis.

Protocol A: Thermal Stability Check (DSC)

Use this to determine if a batch has degraded during storage.

  • Sample Prep: Weigh 2–4 mg of sample into an aluminum pan.

  • Lid Configuration: Use a pierced lid (pinhole). Why? Sealed pans may rupture due to CO₂ generation.

  • Method: Equilibrate at 30°C. Ramp 10°C/min to 200°C.

  • Acceptance Criteria: A single sharp endotherm between 140–150°C. Any pre-melt exotherms or broad baselines indicate prior degradation.

Protocol B: HPLC Purity & Stress Test

Use this to validate process conditions.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm.

  • Reference Marker: Inject pure 3-bromo-5-methyl-1H-pyrazole (the decarboxylated impurity) to establish retention time (usually elutes later than the acid due to loss of polarity).

Visualization: Validation Workflow

Workflow cluster_tests Parallel Validation Sample Incoming Batch 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid DSC DSC Analysis (Check Tm & Td) Sample->DSC HPLC HPLC Analysis (Check for Methyl-Pyrazole) Sample->HPLC Decision Decision Gate DSC->Decision HPLC->Decision Process Proceed to Synthesis (Keep T < 50°C) Decision->Process Pass Reject Reject / Repurify (Recrystallize) Decision->Reject Fail (>1% Degradant)

Figure 2: Quality control workflow for validating thermal integrity.

Part 5: Handling & Storage Recommendations

Based on the thermal profile, the following "Golden Rules" apply:

  • Avoid Oven Drying: Never dry this compound in a vacuum oven above 45°C . Use a desiccator with P₂O₅ at room temperature.

  • Reaction Solvents: When using this acid in coupling reactions, avoid high-boiling solvents (e.g., DMSO, DMF) if heating is required. Use lower-boiling aprotic solvents (DCM, THF) to keep process temperatures low.

  • Base Sensitivity: In the presence of strong bases, the decarboxylation temperature lowers further. Neutralize reactions cold (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21218106, 5-bromo-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Vertex AI Search (2024).Decarboxylation temperature of pyrazole-3-acetic acid derivatives. (Synthesized search results verifying decarboxylation mechanisms in heteroaryl acetic acids).
  • Royal Society of Chemistry. The thermal decomposition of acetic acid and heteroaryl derivatives. J. Chem. Soc. B. Retrieved from [Link]

  • Alegaon, S. G., et al. (2014). Synthesis and pharmacological evaluation of some novel pyrazole derivatives. Bioorganic Chemistry.[1] (Provides context on pyrazole acetic acid synthesis and stability).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical sciences, our work extends beyond synthesis and discovery to encompass the entire lifecycle of the chemical entities we handle. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, field-tested protocol for the proper disposal of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety principles and regulatory frameworks to ensure compliance and mitigate risk.

Core Principles: Hazard Identification and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, we can infer its hazard profile from its structural components: a brominated pyrazole ring and an acetic acid moiety.

  • Organobromine Compound : Brominated organic compounds are treated as a special class of chemical waste. The U.S. Environmental Protection Agency (EPA) regulates organobromine production wastes under the Resource Conservation and Recovery Act (RCRA) due to potential risks to human health and the environment.[1] As such, 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid must be disposed of as halogenated organic hazardous waste .[2][3]

  • Acetic Acid Moiety : The acetic acid group imparts acidic properties. Concentrated acetic acid is corrosive and can cause severe skin burns and eye damage.[4][5] Therefore, the compound should be handled with precautions appropriate for a corrosive substance.

  • Pyrazole Heterocycle : Similar pyrazole-based compounds are known to cause skin, eye, and respiratory irritation.[6][7]

Based on this analysis, all waste streams containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be treated as hazardous.[8] Under no circumstances should this chemical or its solutions be disposed of down the sanitary sewer or in regular solid waste.[9][10]

Hazard CategoryDescriptionRationale & Primary Mitigation
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7] Harmful if swallowed.Based on analogous structures. Mitigation: Use of appropriate Personal Protective Equipment (PPE) and handling within a certified chemical fume hood.[3][11]
Physical Hazards Potential for violent reaction with incompatible materials (e.g., strong bases, oxidizing agents, certain metals).[2]The acetic acid moiety is acidic, and brominated compounds can be reactive. Mitigation: Strict segregation from incompatible chemicals during storage and disposal.[2][12]
Environmental Hazards As a halogenated organic compound, it is presumed to be hazardous to the environment and is not readily degradable.[6]Governed by EPA regulations under RCRA.[1] Mitigation: Collection in designated, sealed containers for disposal by a licensed hazardous waste facility.[8][13]

Mandatory Safety Protocols: PPE and Handling

To ensure personnel safety, the following PPE must be worn at all times when handling 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid and its associated waste:

  • Eye Protection : Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should also be worn over the goggles.[4][11]

  • Hand Protection : Chemically resistant gloves are required. Nitrile or neoprene gloves are appropriate for handling brominated compounds and acids. Always check the manufacturer's glove compatibility chart.[11]

  • Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn.[3]

  • Respiratory Protection : All handling and waste consolidation must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of any dust or vapors.[3][11]

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe, compliant, and self-validating.

Step 1: Container Selection and Preparation
  • Select an Appropriate Container : Choose a container that is chemically compatible with halogenated organic acids. High-density polyethylene (HDPE) or glass bottles are typically suitable.[2][10] The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[9][12]

  • Apply the Hazardous Waste Label : Before adding any waste, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health & Safety (EHS) department.[10][12]

  • Pre-fill Label Information : Fill in all known information on the label immediately. This includes:

    • The words "Hazardous Waste".[10]

    • The full, unabbreviated chemical name: "2-(5-Bromo-1H-pyrazol-3-yl)acetic acid".[12]

    • The date waste accumulation begins.[10]

    • The laboratory or room number and the Principal Investigator's name.[10]

Step 2: Waste Accumulation and Segregation
  • Designate Waste Stream : This compound must be collected as "Halogenated Organic Waste." [2][3] Do not mix it with non-halogenated organic waste, as this complicates the disposal process and increases costs.

  • Collect Waste at the Point of Generation : The waste container should be kept in a designated Satellite Accumulation Area (SAA) at or near where the waste is generated, such as inside the chemical fume hood where the work is performed.[8][12]

  • Segregate Incompatibles : Ensure the waste container is stored separately from incompatible materials such as bases, strong oxidizing agents, and reactive metals.[2][12]

  • Keep Container Closed : The waste container must remain tightly sealed at all times except when actively adding waste. Never leave a funnel in an open waste container.[12]

Step 3: Managing Different Waste Forms
  • Solid Waste : Collect unadulterated solid 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid, or mixtures with other solids (e.g., silica gel), in the designated container.

  • Liquid Waste : Aqueous or organic solvent solutions containing the compound should be collected in a designated liquid halogenated waste container. List all components and their approximate percentages on the hazardous waste label.[12]

  • Contaminated Lab Supplies : Items such as gloves, weigh boats, and filter paper that are contaminated with the compound must be collected in a separate, clearly labeled container for solid hazardous waste.[2]

Step 4: Final Steps Before EHS Pickup
  • Monitor Fill Level : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[12]

  • Finalize the Label : Once the container is full or the experiment is complete, finalize the hazardous waste label with the percentages of all constituents. Ensure the label is legible and securely attached.

  • Request Pickup : Complete and submit a chemical waste pickup request form as required by your institution's EHS department.[8][10] Once a container is full, EPA regulations require its removal from the SAA within three days.[12]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid.

G cluster_0 cluster_1 A Waste Generation (e.g., excess reagent, reaction mixture, contaminated supplies) B Is waste a halogenated organic compound? A->B C YES: Treat as Hazardous Waste B->C Contains Br D NO: Follow appropriate non-halogenated waste protocol B->D No Halogens E Select & Label Container - Chemically compatible (HDPE, Glass) - Affix 'Hazardous Waste' Label - Write full chemical name C->E F Accumulate Waste in SAA - Segregate from incompatibles - Keep container closed E->F G Is container full (>90%) or no longer in use? F->G H Continue Accumulation G->H No I Finalize Waste Label (List all components & %) G->I Yes H->F J Request EHS Pickup - Complete collection form - Store in SAA until pickup I->J K EHS Collects for Final Disposal J->K

Caption: Waste Disposal Workflow for 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is critical.

  • Alert Personnel : Immediately alert colleagues in the vicinity.

  • Assess the Spill : For a minor spill that you are trained to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Don Appropriate PPE : Before addressing the spill, ensure you are wearing the full PPE detailed in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.[2][11] Some protocols for brominated compounds suggest treatment with sodium thiosulfate before absorption.[2]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent or soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS office as per institutional policy.

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and responsibility, ensuring that our vital research and development activities do not come at the cost of personal or environmental health.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Health & Safety, University of Washington. (n.d.). Laboratory Waste Management Guidelines.
  • Environmental Health & Safety, Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Advanced ChemBlocks. (2026, February 17). 2-(5-bromo-2-methyl-pyrazol-3-yl)acetic acid.
  • Washington State University. (n.d.). Bromine Standard Operating Procedure.
  • Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet - 4-Bromo-1-methyl-1H-pyrazol-3-amine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-Bromo-3-nitro-1H-pyrazole.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-acetic acid.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • Combi-Blocks, Inc. (2024, April 4). JQ-3150 - Safety Data Sheet.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guideline for Acetic Acid (PDF).
  • Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 5-Nitro-1H-pyrazole.
  • New Jersey Department of Health. (n.d.). 0004 - Hazardous Substance Fact Sheet.
  • Combi-Blocks, Inc. (2023, January 2). QN-4806 - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)acetic acid.
  • Occupational Safety and Health Administration. (n.d.). Acetic Acid.
  • Centers for Disease Control and Prevention. (n.d.). Acetic acid - NIOSH Pocket Guide to Chemical Hazards.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazole.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.